molecular formula C27H36FeN3O4S3 B1254210 Micacocidin C

Micacocidin C

货号: B1254210
分子量: 618.6 g/mol
InChI 键: ANYHWHQDULLETA-LRLOAOIRSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Micacocidin C is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
a metal-containing heterocyclic antibiotic from Pseudomonas sp;  structure given in first source

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C27H36FeN3O4S3

分子量

618.6 g/mol

IUPAC 名称

iron(3+);(4S)-4-methyl-2-[(1R)-2-methyl-1-[(2R,4R)-3-methyl-2-[(4R)-2-(2-oxido-6-pentylphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazolidin-4-yl]-1-oxidopropan-2-yl]-5H-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C27H38N3O4S3.Fe/c1-6-7-8-10-16-11-9-12-19(31)20(16)22-28-17(13-35-22)23-30(5)18(14-36-23)21(32)26(2,3)24-29-27(4,15-37-24)25(33)34;/h9,11-12,17-18,21,23,31H,6-8,10,13-15H2,1-5H3,(H,33,34);/q-1;+3/p-2/t17-,18+,21+,23-,27-;/m1./s1

InChI 键

ANYHWHQDULLETA-LRLOAOIRSA-L

手性 SMILES

CCCCCC1=C(C(=CC=C1)[O-])C2=N[C@H](CS2)[C@@H]3N([C@@H](CS3)[C@@H](C(C)(C)C4=N[C@@](CS4)(C)C(=O)[O-])[O-])C.[Fe+3]

规范 SMILES

CCCCCC1=C(C(=CC=C1)[O-])C2=NC(CS2)C3N(C(CS3)C(C(C)(C)C4=NC(CS4)(C)C(=O)[O-])[O-])C.[Fe+3]

同义词

micacocidin C
micacocidin-C
micacocidin-C, Fe(3+)

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to Micacocidin C: Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin C is a member of the micacocidin family of natural products, a group of metal-chelating compounds with potent and selective activity against Mycoplasma species.[1] These bacteria, lacking a cell wall, are inherently resistant to many common antibiotics, making micacocidins a subject of significant interest in the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of this compound, with a focus on the detailed experimental methodologies and quantitative data essential for researchers in the field.

Discovery and Producing Organism

Micacocidins A, B, and C were first isolated from the fermentation broth of a Gram-negative bacterium, identified as a Pseudomonas sp.[1] Subsequent research has also identified the biosynthetic gene cluster for micacocidin in the phytopathogen Ralstonia solanacearum.[2][3] The micacocidins are notable for their ability to chelate divalent and trivalent metal ions. Micacocidin A is a zinc (Zn2+) complex, Micacocidin B is a copper (Cu2+) complex, and this compound is an iron (Fe3+) complex of the same organic ligand.[1]

Experimental Protocols

Fermentation of the Producing Organism

Detailed fermentation protocols for the production of micacocidins by Pseudomonas sp. have been established.

Culture Medium:

ComponentConcentration (g/L)
Soluble Starch20
Glucose10
Pharmamedia10
Meat Extract5
Dried Yeast5
CaCO32

Fermentation Conditions:

  • Culture Volume: 100 ml in a 500 ml flask

  • Inoculum: 2% (v/v) of a 24-hour seed culture

  • Temperature: 28°C

  • Agitation: 200 rpm

  • Incubation Time: 72 hours

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatography.

1. Extraction:

  • The culture broth is centrifuged to remove bacterial cells.

  • The supernatant is adjusted to pH 7.0 and extracted with an equal volume of ethyl acetate.

  • The ethyl acetate layer is concentrated under reduced pressure to yield a crude extract.

2. Silica Gel Column Chromatography:

  • The crude extract is subjected to column chromatography on silica gel.

  • Elution is performed with a stepwise gradient of chloroform and methanol.

  • Fractions containing micacocidins are identified by thin-layer chromatography (TLC).

3. Preparative Thin-Layer Chromatography (TLC):

  • The micacocidin-containing fractions are further purified by preparative TLC on silica gel plates.

  • A solvent system of chloroform-methanol (9:1, v/v) is used for development.

  • The bands corresponding to the micacocidins are scraped and eluted.

4. High-Performance Liquid Chromatography (HPLC):

  • Final purification is achieved by preparative HPLC.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water is employed.

  • The peak corresponding to this compound is collected.

Structural Elucidation

The structure of the micacocidin ligand was primarily determined through X-ray crystallographic analysis of Micacocidin A. The structures of Micacocidin B and C were subsequently confirmed through spectroscopic analysis, primarily NMR and mass spectrometry, which showed them to be the copper and iron complexes, respectively, of the same organic molecule.

Spectroscopic Data for this compound

While specific, detailed published spectra for this compound are limited, the structural elucidation was based on comparison to the well-characterized Micacocidin A, with adjustments for the paramagnetic effects of the Fe3+ ion in NMR spectroscopy. Mass spectrometry would confirm the molecular weight corresponding to the iron-ligand complex.

Biological Activity

This compound exhibits potent and selective inhibitory activity against various Mycoplasma species. The minimum inhibitory concentrations (MICs) have been determined for a range of organisms.

OrganismMIC (µg/mL)
Mycoplasma pneumoniae0.1
Mycoplasma gallisepticum0.2
Mycoplasma hyorhinis0.4
Mycoplasma orale0.8
Acholeplasma laidlawii>100
Staphylococcus aureus>100
Escherichia coli>100

Biosynthesis of Micacocidin

The biosynthesis of the micacocidin backbone is initiated by an iterative type I polyketide synthase (PKS). This is a notable finding, as iterative PKSs are more commonly found in fungi. The biosynthetic gene cluster in Ralstonia solanacearum has been identified and characterized.[2][3]

The initial steps involve the loading of a hexanoic acid starter unit onto an acyl carrier protein (ACP). This is followed by three successive decarboxylative Claisen condensations with malonyl-CoA to generate a linear tetraketide intermediate. A ketoreductase domain within the PKS is responsible for the final conversion to 6-pentylsalicylic acid, a key precursor to the micacocidin structure.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Pseudomonas sp. Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Extraction Ethyl Acetate Extraction Centrifugation->Extraction SilicaGel Silica Gel Chromatography Extraction->SilicaGel PrepTLC Preparative TLC SilicaGel->PrepTLC HPLC Preparative HPLC PrepTLC->HPLC StructureElucidation Structure Elucidation (NMR, MS) HPLC->StructureElucidation Bioactivity Bioactivity Testing (MIC) HPLC->Bioactivity

Caption: Experimental workflow for the isolation and characterization of this compound.

biosynthesis_pathway HexanoicAcid Hexanoic Acid iPKS Iterative Type I Polyketide Synthase (iPKS) HexanoicAcid->iPKS MalonylCoA Malonyl-CoA (x3) MalonylCoA->iPKS Tetraketide Linear Tetraketide Intermediate iPKS->Tetraketide KR_domain Ketoreductase Domain Tetraketide->KR_domain PentylsalicylicAcid 6-Pentylsalicylic Acid KR_domain->PentylsalicylicAcid Downstream Downstream Tailoring Enzymes PentylsalicylicAcid->Downstream MicacocidinLigand Micacocidin Ligand Downstream->MicacocidinLigand MicacocidinC This compound MicacocidinLigand->MicacocidinC Fe3 Fe³⁺ Fe3->MicacocidinC

Caption: Simplified overview of the initial steps in Micacocidin biosynthesis.

References

Micacocidin C: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Biosynthesis, Activity, and Experimental Protocols Related to the Antimycoplasma Agent Micacocidin C from Pseudomonas sp. and Ralstonia pseudosolanacearum

Introduction

This compound is a metal-complexing natural product with potent and specific activity against Mycoplasma species, a genus of bacteria lacking a cell wall and responsible for various diseases in humans and animals.[1][2] First isolated from a strain of Pseudomonas sp., this compound is the iron (Fe³⁺) complex of a molecule that also chelates zinc (Micacocidin A) and copper (Micacocidin B).[1][3] Structurally related to the siderophore yersiniabactin, micacocidin possesses a unique pentylphenol moiety crucial for its biological activity.[2][4] This technical guide provides a comprehensive overview of this compound, focusing on its producing organism, biosynthesis, biological activity, and detailed experimental methodologies for its study, aimed at researchers, scientists, and professionals in the field of drug development.

The Producing Organism: A Tale of Two Genera

The discovery of micacocidin was first attributed to Pseudomonas sp. strain 57-250.[1] However, subsequent in-depth studies on the biosynthesis of this compound were conducted in the plant pathogen Ralstonia solanacearum, now reclassified as Ralstonia pseudosolanacearum.[2][5] The biosynthetic gene cluster responsible for micacocidin production, designated as the mic cluster, has been identified and characterized in R. pseudosolanacearum.[6] This discrepancy in the producing organism may be due to an initial misidentification of the original isolate or the horizontal gene transfer of the biosynthetic gene cluster between these bacterial genera. Further taxonomic studies, including 16S rRNA gene sequencing of the original Pseudomonas sp. strain 57-250, are needed to resolve this ambiguity.[7][8][9][10][11]

Biosynthesis of this compound

The biosynthesis of the micacocidin scaffold is a hybrid pathway involving a nonribosomal peptide synthetase (NRPS) and a unique iterative type I polyketide synthase (PKS).[2][4] The mic gene cluster in R. pseudosolanacearum encodes all the necessary enzymatic machinery for its construction.[6]

The biosynthetic pathway can be summarized as follows:

  • Starter Unit Activation : The biosynthesis is initiated by a fatty acid-AMP ligase (FAAL) that activates hexanoic acid, the precursor to the characteristic pentyl group.

  • Polyketide Chain Assembly : An iterative type I PKS then utilizes the activated hexanoic acid as a starter unit and performs three successive decarboxylative Claisen condensations with malonyl-CoA to generate a linear tetraketide intermediate.

  • Formation of 6-pentylsalicylic acid : A ketoreductase domain within the PKS is responsible for the final conversion of the tetraketide into 6-pentylsalicylic acid.

  • NRPS-mediated Assembly : The 6-pentylsalicylic acid is then processed by a series of NRPS modules, which incorporate cysteine and other precursor molecules, leading to the formation of the thiazoline rings characteristic of the micacocidin core structure.

  • Tailoring and Chelation : Final tailoring steps and the chelation of a ferric iron ion result in the formation of this compound.

Micacocidin_Biosynthesis Hexanoic_acid Hexanoic Acid FAAL Fatty Acid-AMP Ligase (FAAL) Hexanoic_acid->FAAL Hexanoyl_AMP Hexanoyl-AMP FAAL->Hexanoyl_AMP iPKS Iterative Type I Polyketide Synthase (iPKS) Hexanoyl_AMP->iPKS Tetraketide Linear Tetraketide Intermediate iPKS->Tetraketide Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->iPKS KR_domain Ketoreductase Domain Tetraketide->KR_domain Pentylsalicylic_acid 6-Pentylsalicylic Acid KR_domain->Pentylsalicylic_acid NRPS Nonribosomal Peptide Synthetase (NRPS) Pentylsalicylic_acid->NRPS Micacocidin_scaffold Micacocidin Scaffold NRPS->Micacocidin_scaffold Cysteine Cysteine & other precursors Cysteine->NRPS Tailoring_enzymes Tailoring Enzymes Micacocidin_scaffold->Tailoring_enzymes Micacocidin_C This compound Tailoring_enzymes->Micacocidin_C Fe3_ion Fe³⁺ Fe3_ion->Micacocidin_C

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Micacocidin Biosynthesis

In Ralstonia pseudosolanacearum, the production of secondary metabolites is often tightly regulated. The phc quorum-sensing (QS) system plays a central role in this regulation.[1][4][12] This system allows the bacteria to coordinate gene expression in a cell-density-dependent manner. The key components of the phc QS system include:

  • PhcB : A methyltransferase that synthesizes the signaling molecule, either methyl 3-hydroxymyristate (3-OH MAME) or methyl 3-hydroxypalmitate (3-OH PAME).[2][3]

  • PhcS/PhcRQ : A two-component system that senses the signaling molecule.[2]

  • PhcA : A global transcriptional regulator that, when activated, controls the expression of numerous genes, including those involved in virulence and secondary metabolism.[13]

It is plausible that the phc QS system regulates the expression of the mic gene cluster, thereby controlling the production of micacocidin. High cell densities would lead to an accumulation of the QS signal, activation of PhcA, and subsequent expression of the micacocidin biosynthetic genes. This would be particularly relevant in the context of infection or competition with other microorganisms.

Quorum_Sensing_Regulation Low_density Low Cell Density PhcA_inactive PhcA (inactive) Low_density->PhcA_inactive Basal expression High_density High Cell Density PhcB PhcB High_density->PhcB QS_signal QS Signal (3-OH MAME/PAME) PhcB->QS_signal Synthesis PhcS_PhcRQ PhcS/PhcRQ (Sensor) QS_signal->PhcS_PhcRQ Sensing PhcA_active PhcA (active) PhcS_PhcRQ->PhcA_active Activation mic_cluster mic Gene Cluster PhcA_active->mic_cluster Upregulation Virulence_factors Other Virulence Factors PhcA_active->Virulence_factors Upregulation Micacocidin_production Micacocidin Production mic_cluster->Micacocidin_production

Caption: The phc quorum-sensing system in Ralstonia pseudosolanacearum.

Biological Activity

Table 1: Biological Activity of Micacocidin

Target OrganismActivityReference
Mycoplasma pneumoniaeSignificant activity[2][4]
Mycoplasma gallisepticumActive[6]
Mycoplasma hyopneumoniaeActive[6]
Mycoplasma bovisGrowth inhibition at 16 µg/mL[10][13]

Experimental Protocols

Fermentation for Micacocidin Production

The following is a general protocol for the submerged fermentation of Ralstonia pseudosolanacearum for the production of secondary metabolites like micacocidin.[14][15][16][17]

  • Inoculum Preparation : Prepare a seed culture of R. pseudosolanacearum in a suitable rich medium (e.g., Luria-Bertani broth) and incubate at 30°C with shaking until the late logarithmic phase.

  • Production Medium : Inoculate a production medium designed to promote secondary metabolism. For micacocidin, an iron-deficient medium is crucial. A modified M63 minimal medium lacking FeSO₄, supplemented with a carbon source like glucose, can be used.[5]

  • Fermentation Conditions : Incubate the production culture at 30°C with vigorous shaking for several days. Monitor the culture for growth (OD₆₀₀) and secondary metabolite production.

  • Harvesting : After an appropriate incubation period (e.g., 48-72 hours), harvest the culture broth by centrifugation to separate the bacterial cells from the supernatant containing the secreted micacocidin.

Purification of this compound

The following protocol outlines the general steps for the purification of this compound from the culture supernatant.[18]

  • Extraction : Extract the cell-free supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.

  • Concentration : Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation :

    • Silica Gel Chromatography : The crude extract can be first fractionated by column chromatography on silica gel.

    • Preparative TLC/HPLC : Further purification can be achieved by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For HPLC, a reversed-phase column (e.g., C18) with a gradient of acetonitrile in water is a suitable system.[5]

  • Characterization : The purified this compound can be characterized by mass spectrometry and NMR spectroscopy to confirm its structure.[3]

Experimental_Workflow Inoculum Inoculum Preparation (R. pseudosolanacearum) Fermentation Submerged Fermentation (Iron-deficient medium) Inoculum->Fermentation Harvesting Harvesting (Centrifugation) Fermentation->Harvesting Supernatant Cell-free Supernatant Harvesting->Supernatant Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Extraction Crude_extract Crude Extract Extraction->Crude_extract Purification Purification (HPLC) Crude_extract->Purification Pure_micacocidin Pure this compound Purification->Pure_micacocidin Analysis Structural & Biological Analysis (MS, NMR, MIC) Pure_micacocidin->Analysis

Caption: General experimental workflow for this compound production and analysis.

Heterologous Expression of the mic Gene Cluster

Heterologous expression of the mic gene cluster is a powerful tool for studying its biosynthesis and for producing micacocidin in a more genetically tractable host.[8][12][15][18][19][20][21][22]

  • Cloning the Gene Cluster : The entire mic gene cluster (approximately 38 kb) needs to be cloned from the genomic DNA of R. pseudosolanacearum. This can be achieved using techniques like transformation-associated recombination (TAR) in yeast or by using bacterial artificial chromosomes (BACs).[19]

  • Vector Construction : The cloned gene cluster is then subcloned into an appropriate expression vector compatible with the chosen heterologous host (e.g., E. coli, Pseudomonas putida, or Streptomyces species). The vector should contain a suitable promoter to drive the expression of the biosynthetic genes.

  • Host Transformation : The expression construct is introduced into the heterologous host via transformation or conjugation.

  • Expression and Production : The transformed host is cultured under conditions that induce the expression of the mic gene cluster. The culture supernatant is then analyzed for the production of micacocidin.

Conclusion

This compound represents a promising antimycoplasma agent with a unique structure and biosynthetic pathway. While the identity of its original producing organism requires further clarification, the elucidation of its biosynthetic gene cluster in Ralstonia pseudosolanacearum has opened avenues for its detailed study and potential bioengineering. The information provided in this technical guide, including the proposed biosynthetic and regulatory pathways, and the outlined experimental protocols, serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing natural product. Further research is warranted to determine the precise MIC values of this compound against a broader range of Mycoplasma species and to optimize its production for potential clinical applications.

References

Physicochemical Properties of Micacocidin C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin C is a member of the micacocidin family of novel antimycoplasma agents isolated from Pseudomonas sp.[1]. This family also includes Micacocidin A and B. The core structure of these compounds is a metal-chelating organic molecule. The specific metal ion complexed with this organic ligand defines the individual micacocidin. Micacocidin A is a zinc complex, Micacocidin B is a copper complex, and this compound is an iron (Fe³⁺) complex[2]. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for its characterization.

Core Physicochemical Properties

While specific quantitative data for this compound is limited in publicly available literature, the properties of the core micacocidin ligand have been characterized. The empirical formula for the metal-free micacocidin ligand has been reported as C₂₇H₃₉N₃O₄S₃, determined through high-resolution mass spectrometry[3][4].

Data Presentation: Physicochemical Properties of Micacocidin Ligand
PropertyValueMethod
Molecular Formula C₂₇H₃₉N₃O₄S₃High-Resolution Mass Spectrometry
Molecular Weight 565.22 g/mol (for [M+H]⁺ ion: 566.2175)High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)[3]
Metal Content of C Iron (Fe³⁺)Mass Spectrometry and NMR Spectroscopy[2]

Note: Specific data for melting point and solubility of this compound are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, based on the methods cited in the literature for the micacocidin family, the following general protocols are applicable.

Isolation and Purification

Micacocidins are isolated from the culture filtrate of Pseudomonas sp. The general workflow for isolation and purification involves the following steps[1]:

  • Fermentation: Culturing of the Pseudomonas sp. strain under conditions optimized for micacocidin production.

  • Extraction: Extraction of the culture filtrate with a suitable organic solvent to isolate the crude antibiotic mixture.

  • Column Chromatography: Initial separation of the crude extract using silica gel column chromatography.

  • Preparative Thin-Layer Chromatography (TLC): Further separation of the fractions obtained from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the individual Micacocidins A, B, and C.

Structure Elucidation

The structure of this compound was investigated using modern spectroscopic techniques[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D homonuclear and heteronuclear NMR experiments are performed to determine the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Melting Point Determination

A standard method for determining the melting point of a purified solid compound is the capillary method.

  • Sample Preparation: A small amount of the dried, purified solid is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

Solubility Determination

The solubility of a compound in various solvents can be determined using the shake-flask method.

  • Sample Preparation: A known excess amount of the solid is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature for a sufficient time to reach equilibrium.

  • Analysis: The solution is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Mandatory Visualization

Micacocidin_Complexes Relationship of Micacocidin A, B, and C Micacocidin_Ligand Micacocidin Ligand (C27H39N3O4S3) Micacocidin_A Micacocidin A Micacocidin_Ligand->Micacocidin_A + Micacocidin_B Micacocidin B Micacocidin_Ligand->Micacocidin_B + Micacocidin_C This compound Micacocidin_Ligand->Micacocidin_C + Zn Zn²⁺ Zn->Micacocidin_A Cu Cu²⁺ Cu->Micacocidin_B Fe Fe³⁺ Fe->Micacocidin_C

Caption: Metal complexes of the Micacocidin ligand.

Isolation_Workflow Isolation and Purification of Micacocidins Start Pseudomonas sp. Culture Broth Extraction Solvent Extraction Start->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography TLC Preparative TLC Column_Chromatography->TLC HPLC HPLC Separation TLC->HPLC Micacocidin_A Micacocidin A HPLC->Micacocidin_A Micacocidin_B Micacocidin B HPLC->Micacocidin_B Micacocidin_C This compound HPLC->Micacocidin_C

Caption: General workflow for isolating Micacocidins.

Conclusion

This compound is an iron-containing member of a novel family of antimycoplasma antibiotics. While its detailed physicochemical characterization is not extensively reported, its structural relationship to Micacocidin A and B provides a strong foundation for further investigation. The experimental protocols outlined in this guide offer a systematic approach for researchers and drug development professionals to further explore the properties of this promising natural product. The provided visualizations aim to clarify the relationships between the Micacocidin congeners and the general workflow for their isolation. Further research is warranted to fully elucidate the specific physicochemical properties of this compound and its potential as a therapeutic agent.

References

Micacocidin C: A Technical Whitepaper on its Antimycoplasma Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micacocidin C, a novel natural product, has demonstrated significant antimicrobial activity against Mycoplasma species, a genus of bacteria notoriously lacking a cell wall and responsible for a range of respiratory and other infections. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its role as an iron chelator. This document summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed mechanism and associated experimental workflows to facilitate further research and drug development efforts in the fight against mycoplasmal infections.

Introduction

Mycoplasma species pose a significant challenge in both clinical and research settings. Their inherent resistance to common antibiotics that target cell wall synthesis necessitates the discovery and development of novel therapeutic agents. This compound, an iron (Fe³⁺) complex belonging to the micacocidin family of natural products, has emerged as a promising candidate with potent antimycoplasma properties.[1][2] Structurally similar to the well-characterized siderophore yersiniabactin, this compound's mechanism of action is strongly hypothesized to revolve around the sequestration of iron, an essential nutrient for Mycoplasma survival and proliferation.[3][4][5][6][7] This document aims to consolidate the existing knowledge on this mechanism, providing a technical foundation for researchers in the field.

Proposed Mechanism of Action: Iron Sequestration

The primary mechanism of action for this compound against Mycoplasma is believed to be the deprivation of iron through a siderophore-like activity. Iron is a critical cofactor for numerous essential enzymatic reactions within bacteria, including DNA replication, respiration, and metabolic processes.[8] By tightly binding to extracellular iron, this compound effectively renders it unavailable for uptake by the Mycoplasma cell, leading to a state of iron starvation and subsequent inhibition of growth.

The logical relationship for this proposed mechanism can be visualized as follows:

Micacocidin_C_Mechanism Micacocidin_C This compound (Fe³⁺ chelator) Extracellular_Fe Extracellular Fe³⁺ Micacocidin_C->Extracellular_Fe chelates Mycoplasma_Uptake Mycoplasma Iron Uptake System Micacocidin_C->Mycoplasma_Uptake blocks Extracellular_Fe->Mycoplasma_Uptake is taken up by Intracellular_Fe Intracellular Fe³⁺ Mycoplasma_Uptake->Intracellular_Fe transports Metabolic_Processes Essential Metabolic Processes Intracellular_Fe->Metabolic_Processes is essential for Growth_Inhibition Growth Inhibition Metabolic_Processes->Growth_Inhibition leads to (when disrupted)

Figure 1: Proposed mechanism of this compound via iron sequestration.

Quantitative Data

Compound FamilySpecific Compound(s)Target OrganismMIC (µg/mL)Reference
BacilotetrinsBacilotetrin C, D, EMycoplasma hyorhinis31[9]

Note: Bacilotetrins are cyclic lipodepsipeptides with structural similarities to micacocidins, suggesting a comparable range of activity.

Experimental Protocols

To further investigate the mechanism of action of this compound, the following experimental protocols are proposed, based on established methodologies for antimicrobial susceptibility testing and the study of iron chelators.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of Mycoplasma.[3][7][10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific Mycoplasma species.

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in appropriate Mycoplasma broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Culture the target Mycoplasma species in broth medium to the mid-logarithmic phase. Adjust the culture density to a final concentration of 10⁴ to 10⁵ color changing units (CCU) per mL.

  • Inoculation: Add 100 µL of the prepared Mycoplasma inoculum to each well of the microtiter plate, including positive (no antibiotic) and negative (no inoculum) control wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for a duration appropriate for the specific Mycoplasma species (typically 2-7 days), or until the positive control wells show a distinct color change (indicating growth).

  • MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (i.e., no color change) is observed.

MIC_Assay_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in Microtiter Plate prep_stock->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum Prepare Mycoplasma Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Iron Reversal Assay

Objective: To provide direct evidence that the antimicrobial activity of this compound is due to iron chelation.

Methodology:

  • MIC Determination: First, determine the MIC of this compound against the target Mycoplasma species as described in Protocol 4.1.

  • Plate Preparation: Prepare a 96-well microtiter plate with serial dilutions of this compound around its predetermined MIC value (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC).

  • Iron Supplementation: To a parallel set of wells containing the same this compound dilutions, add a supplemental source of iron (e.g., FeCl₃ or FeSO₄) to a final concentration that is in significant molar excess to the this compound concentration.

  • Inoculation and Incubation: Inoculate all wells with the Mycoplasma culture and incubate as described for the MIC assay.

  • Analysis: Observe for growth (color change). If the inhibitory effect of this compound is reversed in the presence of excess iron, it strongly supports the iron chelation mechanism.

Iron Uptake Inhibition Assay

Objective: To directly measure the inhibition of iron uptake by Mycoplasma in the presence of this compound.

Methodology:

  • Mycoplasma Culture: Grow the target Mycoplasma species in an iron-depleted medium to induce the expression of iron uptake systems.

  • Radiolabeled Iron: Prepare a solution of radiolabeled iron, such as ⁵⁵FeCl₃.

  • Treatment: Aliquot the iron-starved Mycoplasma cells and treat them with varying concentrations of this compound for a short incubation period.

  • Iron Uptake: Add the radiolabeled iron to the cell suspensions and incubate for a defined period to allow for iron uptake.

  • Measurement: Pellet the cells by centrifugation, wash to remove extracellular radiolabeled iron, and measure the intracellular radioactivity using a scintillation counter.

  • Analysis: Compare the amount of iron uptake in this compound-treated cells to that of untreated control cells. A dose-dependent decrease in iron uptake in the presence of this compound would confirm its role as an inhibitor of iron acquisition.

Iron_Uptake_Inhibition_Workflow start Start culture Culture Mycoplasma in Iron-Depleted Medium start->culture treat Treat Cells with This compound culture->treat add_fe55 Add Radiolabeled Iron (⁵⁵FeCl₃) treat->add_fe55 incubate Incubate for Iron Uptake add_fe55->incubate measure Measure Intracellular Radioactivity incubate->measure analyze Analyze and Compare Uptake measure->analyze end End analyze->end

Figure 3: Workflow for the Iron Uptake Inhibition Assay.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its antimycoplasmal activity through the sequestration of iron, a mechanism that holds great promise for the development of new therapeutics against these challenging pathogens. The lack of a cell wall in Mycoplasma makes them impervious to many conventional antibiotics, highlighting the importance of alternative strategies such as targeting essential nutrient acquisition pathways.

Future research should focus on:

  • Determining the specific MIC values of this compound against a broad panel of clinically relevant Mycoplasma species.

  • Conducting the proposed iron reversal and uptake inhibition assays to provide definitive proof of the iron sequestration mechanism.

  • Investigating the potential for synergy between this compound and other classes of antimycoplasmal agents.

  • Exploring the structure-activity relationship of micacocidin analogs to optimize potency and pharmacokinetic properties.

A deeper understanding of this compound's mechanism of action will be instrumental in advancing its development as a potential therapeutic agent for the treatment of mycoplasmal infections.

References

Iron-Bound Micacocidin: A Technical Guide to its Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micacocidin, a novel thiazoline-containing metallophore antibiotic, has demonstrated significant promise as a potent and selective antimicrobial agent, particularly against Mycoplasma species. This technical guide provides an in-depth analysis of the biological activity of the iron-bound form of micacocidin, known as Micacocidin C. It consolidates available quantitative data on its antimicrobial efficacy, details the experimental protocols for its preparation and evaluation, and elucidates its putative mechanism of action through siderophore-mediated iron uptake. This document aims to serve as a comprehensive resource for researchers engaged in the exploration and development of new anti-mycoplasmal therapies.

Introduction

Micacocidin is a structurally unique natural product first isolated from Pseudomonas sp. and later identified in the plant pathogen Ralstonia solanacearum.[1][2] It is a member of the yersiniabactin family of siderophores, characterized by a thiazoline ring and a salicylate moiety.[3] Micacocidin's ability to chelate various divalent and trivalent metal ions is central to its biological function. The zinc-bound (Micacocidin A), copper-bound (Micacocidin B), and iron-bound (this compound) forms have been identified, with all exhibiting potent activity against Mycoplasma species.[4] The metal-free form, however, shows weak to no antibacterial activity against other bacteria but retains some antifungal properties.[5]

This guide focuses specifically on this compound, the iron-bound complex. Iron is an essential nutrient for bacterial survival and pathogenesis, and the ability of this compound to act as a siderophore—a molecule that binds and transports iron into the cell—is believed to be a key aspect of its antimicrobial mechanism. Understanding the specifics of its biological activity is crucial for its potential development as a therapeutic agent.

Quantitative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MICs) of Micacocidin Derivatives against Mycoplasma Species

Compound/DerivativeMycoplasma gallisepticum (MIC, µg/mL)M. pneumoniae (MIC, µg/mL)M. hyopneumoniae (MIC, µg/mL)
Derivative 27ActiveActiveActive
Derivative 30gActiveActiveActive
Bulky Ester Derivative 30aReduced ActivityReduced ActivityReduced Activity
Amide Derivatives 30b-dReduced ActivityReduced ActivityReduced Activity
Methyl/MOM Derivatives 30f-h, 30j-kReduced ActivityReduced ActivityReduced Activity

Data adapted from a 2022 review article citing structure-activity relationship studies of micacocidin derivatives.

Experimental Protocols

Preparation of Iron-Bound Micacocidin (this compound)

The following protocol is based on methodologies described for the formation of metal-micacocidin complexes in competition assays.[1]

Materials:

  • Micacocidin (metal-free)

  • Ferric chloride (FeCl₃)

  • Aqueous buffer (e.g., 1.1 M sodium acetate, pH 5.3)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Prepare a stock solution of metal-free micacocidin in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a stock solution of ferric chloride in water.

  • In an aqueous buffer, mix equimolar amounts of micacocidin and ferric chloride.

  • Incubate the mixture for a sufficient period (e.g., 24 hours) at room temperature to allow for complex formation.

  • Monitor the formation of the iron-bound micacocidin complex (this compound) using HPLC-MS. The complex will have a distinct retention time and mass spectrum compared to the metal-free form.

  • Purify the this compound complex using preparative HPLC.

  • Lyophilize the purified fraction to obtain solid this compound.

G cluster_prep Preparation of this compound Micacocidin (metal-free) Micacocidin (metal-free) Mix Mix Micacocidin (metal-free)->Mix equimolar Incubate (24h) Incubate (24h) Mix->Incubate (24h) FeCl3 FeCl3 FeCl3->Mix equimolar HPLC-MS Analysis HPLC-MS Analysis Incubate (24h)->HPLC-MS Analysis Purification (HPLC) Purification (HPLC) HPLC-MS Analysis->Purification (HPLC) Lyophilization Lyophilization Purification (HPLC)->Lyophilization This compound (Iron-Bound) This compound (Iron-Bound) Lyophilization->this compound (Iron-Bound)

Caption: Workflow for the preparation of iron-bound micacocidin (this compound).

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Mycoplasma

This protocol is a generalized procedure based on established guidelines for Mycoplasma susceptibility testing.

Materials:

  • This compound (prepared as in 3.1)

  • Mycoplasma species isolates

  • Appropriate Mycoplasma broth medium (e.g., SP4 medium)

  • 96-well microtiter plates

  • pH indicator (e.g., phenol red)

  • Positive control antibiotic (e.g., tetracycline)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in the Mycoplasma broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the Mycoplasma isolate adjusted to a final concentration of 10⁴ to 10⁵ color changing units (CCU)/mL.

  • Inoculate each well (except the negative control) with the Mycoplasma suspension.

  • Include a growth control (no antibiotic) and a sterility control (no inoculum).

  • Seal the plates and incubate at 37°C in a humidified atmosphere.

  • Monitor the plates daily for a color change in the growth control well, which indicates bacterial growth and a corresponding pH shift.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits the color change.

G cluster_mic Broth Microdilution for Mycoplasma Serial Dilution of this compound Serial Dilution of this compound Inoculation with Mycoplasma Inoculation with Mycoplasma Serial Dilution of this compound->Inoculation with Mycoplasma Incubation (37°C) Incubation (37°C) Inoculation with Mycoplasma->Incubation (37°C) Observation for Color Change Observation for Color Change Incubation (37°C)->Observation for Color Change MIC Determination MIC Determination Observation for Color Change->MIC Determination

Caption: Experimental workflow for determining the MIC of this compound against Mycoplasma.

Signaling Pathways and Mechanism of Action

The biological activity of iron-bound micacocidin is intrinsically linked to its function as a siderophore. Bacteria have evolved sophisticated signaling and transport systems to acquire iron, a critical but often scarce nutrient in the host environment. The structural similarity of micacocidin to yersiniabactin, a well-characterized siderophore, provides a strong model for its mechanism of action.[3]

Siderophore-Mediated Iron Uptake

The proposed mechanism involves the following steps:

  • Secretion: Metal-free micacocidin is secreted by the bacterium.

  • Iron Chelation: In the extracellular environment, micacocidin binds to ferric iron (Fe³⁺) with high affinity, forming the stable this compound complex.

  • Receptor Recognition: The this compound complex is recognized by a specific outer membrane receptor on the bacterial surface. For yersiniabactin, this is the FyuA receptor, and a homologous receptor is expected for micacocidin.[6]

  • Transport: The complex is then transported across the outer membrane into the periplasm, a process that is dependent on the TonB-ExbB-ExbD energy-transducing system.

  • Periplasmic Shuttling and Inner Membrane Transport: In the periplasm, a binding protein shuttles the complex to an ABC transporter in the inner membrane, which then actively transports it into the cytoplasm.

  • Iron Release: Once inside the cytoplasm, iron is released from the micacocidin molecule, likely through reduction to its ferrous (Fe²⁺) state. The now metal-free micacocidin may be recycled or degraded.

G cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_pp Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm OM_Receptor Outer Membrane Receptor (e.g., FyuA) PBP Periplasmic Binding Protein OM_Receptor->PBP Transport TonB TonB-ExbB-ExbD OM_Receptor->TonB ABC_Transporter ABC Transporter PBP->ABC_Transporter Shuttling Fe2 Fe²⁺ (for metabolism) ABC_Transporter->Fe2 Transport & Iron Release Micacocidin_free Metal-free Micacocidin ABC_Transporter->Micacocidin_free Micacocidin_C This compound (Fe³⁺-bound) Micacocidin_C->OM_Receptor Recognition

Caption: Proposed siderophore-mediated iron uptake pathway for this compound.

Antimicrobial Action against Mycoplasma

The potent and selective activity of micacocidin against Mycoplasma suggests a specific vulnerability in these bacteria. While the exact target remains to be fully elucidated, it is hypothesized that micacocidin may act as a "Trojan horse." Mycoplasma species, which lack a cell wall, may have evolved to utilize siderophores from other bacteria to acquire essential iron. By taking up this compound, they inadvertently internalize a molecule that may then interfere with essential cellular processes, leading to growth inhibition.

Conclusion

Iron-bound micacocidin (this compound) represents a promising lead compound for the development of novel anti-mycoplasmal agents. Its activity is intrinsically linked to its function as a siderophore, highlighting the potential of targeting bacterial iron acquisition pathways. Further research is warranted to fully elucidate the specific molecular targets of micacocidin within Mycoplasma and to optimize its structure for enhanced therapeutic efficacy. The data and protocols presented in this guide provide a solid foundation for future investigations into this fascinating and potent antimicrobial agent.

References

Micacocidin C: A Technical Guide to its Siderophore Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Micacocidin C, the ferric iron (Fe³⁺) complex of the natural product micacocidin, is a potent siderophore with significant implications for microbial iron acquisition and potential therapeutic applications. This technical guide provides an in-depth analysis of this compound's role as an iron chelator, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows. While a precise iron stability constant for this compound is not prominently available in the existing literature, this guide consolidates current knowledge from metal competition assays and cellular uptake studies to offer a comprehensive understanding of its siderophore activity.

Introduction to this compound as a Siderophore

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Iron is an essential nutrient for numerous biological processes, but its bioavailability is often limited. Micacocidin, a thiazoline-containing natural product, has been identified as a siderophore produced by bacteria such as Ralstonia solanacearum. This compound is formed when the micacocidin ligand binds to a ferric iron (Fe³⁺) ion.[1] The ability of micacocidin to preferentially bind Fe³⁺ and facilitate its transport into microbial cells underscores its importance in microbial physiology and pathogenesis. Understanding the mechanisms of this compound is crucial for the development of novel antimicrobial agents that could target iron acquisition pathways or utilize the siderophore as a drug delivery vehicle.

Quantitative Data on Siderophore Activity

While a specific thermodynamic stability constant for the this compound complex is not readily found in published literature, its strong affinity for Fe³⁺ and its function as a siderophore have been demonstrated through qualitative and quantitative assays.

Metal Competition Assays

Competition experiments have been conducted to assess the selectivity of micacocidin for different metal ions. These studies provide qualitative evidence of its high affinity for ferric iron.

Table 1: Summary of Metal Competition Assay Results

Competing Metal IonsMolar RatioIncubation TimeOutcomeReference
Ni²⁺ and Fe³⁺EquimolarNot specifiedMicacocidin preferentially formed a complex with Fe³⁺, showing poor affinity for Ni²⁺.[2][2]
Pre-formed divalent cation complex vs. Fe³⁺Not specified24 hoursFe³⁺ did not displace the divalent cation from the existing micacocidin complex.[2][2]
Cellular Uptake of Gallium-Micacocidin Complex

To quantify the cellular uptake of the micacocidin complex, a gallium-68 (⁶⁸Ga³⁺) uptake assay was performed. ⁶⁸Ga³⁺ serves as a reliable surrogate for Fe³⁺ in these experiments.

Table 2: Quantitative Results of the ⁶⁸Ga³⁺-Micacocidin Uptake Assay in R. solanacearum GMI1000

SampleRadioactivity in Cell Pellet (MBq)Standard Deviation
⁶⁸Ga³⁺-Micacocidin0.485± 0.054
Control (⁶⁸Ga³⁺ only)0.063± 0.003

These results demonstrate a significantly higher uptake of gallium when chelated by micacocidin, supporting its role as a carrier molecule for trivalent metal ions into the bacterial cell.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on this compound. The following sections provide protocols for key experiments used to characterize its siderophore activity.

Metal Competition Assay Protocol

This protocol is adapted from studies on micacocidin's metal binding preferences.[2]

Objective: To qualitatively assess the preferential binding of micacocidin to Fe³⁺ over other metal ions.

Materials:

  • Micacocidin

  • FeCl₃ solution

  • NiCl₂ solution (or other divalent cation salts)

  • Methanol or other suitable solvent

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Prepare equimolar solutions of micacocidin, FeCl₃, and NiCl₂ in the chosen solvent.

  • In a microcentrifuge tube, mix the micacocidin solution with the equimolar solutions of FeCl₃ and NiCl₂.

  • Incubate the mixture at room temperature for a specified period (e.g., 1 hour).

  • Analyze the reaction mixture using LC-MS.

  • Monitor the formation of the respective metal-micacocidin complexes by identifying their characteristic mass-to-charge ratios and retention times. The relative peak areas of the Fe³⁺-micacocidin and Ni²⁺-micacocidin complexes indicate the binding preference.

Gallium-68 (⁶⁸Ga³⁺) Uptake Assay Protocol

This protocol is based on the methodology used to demonstrate the cellular uptake of the micacocidin complex.[2]

Objective: To quantify the cellular uptake of the ⁶⁸Ga³⁺-micacocidin complex as a proxy for iron transport.

Materials:

  • R. solanacearum GMI1000 culture

  • Micacocidin

  • ⁶⁸GaCl₃

  • Appropriate buffer (e.g., HEPES)

  • Scintillation counter

Procedure:

  • Preparation of ⁶⁸Ga³⁺-Micacocidin Complex:

    • Incubate a solution of micacocidin with ⁶⁸GaCl₃ in a suitable buffer at room temperature for a sufficient time to allow complex formation.

  • Bacterial Culture Preparation:

    • Grow R. solanacearum GMI1000 to a desired optical density in an appropriate growth medium.

    • Harvest the cells by centrifugation and wash them with a suitable buffer to remove any residual medium components.

    • Resuspend the cell pellet in the buffer to a specific cell density.

  • Uptake Assay:

    • Add the pre-formed ⁶⁸Ga³⁺-micacocidin complex to the bacterial cell suspension.

    • As a control, add an equivalent amount of ⁶⁸GaCl₃ to a separate cell suspension.

    • Incubate the suspensions at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

  • Measurement of Radioactivity:

    • Separate the bacterial cells from the supernatant by centrifugation.

    • Carefully remove the supernatant.

    • Wash the cell pellet multiple times with cold buffer to remove any non-specifically bound radioactivity.

    • Measure the radioactivity in the final cell pellet using a scintillation counter.

    • Compare the radioactivity in the pellets from the ⁶⁸Ga³⁺-micacocidin treated cells and the control cells.

Chrome Azurol S (CAS) Assay Protocol (General)

The CAS assay is a universal method for detecting and quantifying siderophore production. While specific results for this compound are not detailed in the literature, this general protocol can be adapted.

Objective: To detect and semi-quantify the iron-chelating activity of micacocidin.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • FeCl₃·6H₂O

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Appropriate growth medium for the producing organism

Procedure:

  • Preparation of CAS shuttle solution:

    • Dissolve CAS in water.

    • In a separate flask, dissolve FeCl₃·6H₂O in HCl.

    • Slowly add the iron solution to the CAS solution while stirring.

    • In another flask, dissolve HDTMA in water.

    • Slowly add the HDTMA solution to the CAS-iron solution under stirring. The solution will turn blue. Autoclave and store in the dark.

  • CAS Agar Plate Method (Qualitative/Semi-quantitative):

    • Prepare a suitable agar medium and autoclave.

    • Cool the agar to approximately 50°C.

    • Add the CAS shuttle solution to the molten agar and mix gently to avoid bubbles.

    • Pour the CAS agar into sterile petri dishes.

    • Spot-inoculate the micacocidin-producing bacterial strain onto the center of the plate.

    • Incubate under appropriate conditions.

    • Siderophore production is indicated by the formation of a colored halo (typically orange or yellow) around the colony. The diameter of the halo can be measured as a semi-quantitative indication of siderophore production.

  • CAS Liquid Assay (Quantitative):

    • Mix a cell-free supernatant containing micacocidin with the CAS shuttle solution.

    • Incubate for a specific period.

    • Measure the change in absorbance at 630 nm using a spectrophotometer.

    • The decrease in absorbance is proportional to the amount of siderophore in the sample. A standard curve can be generated using a known siderophore like deferoxamine.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes related to this compound's siderophore function.

Metal_Competition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Micacocidin Micacocidin Solution Mixing Mix Equimolar Solutions Micacocidin->Mixing FeCl3 FeCl3 Solution FeCl3->Mixing NiCl2 NiCl2 Solution NiCl2->Mixing Incubation Incubate Mixing->Incubation LCMS LC-MS Analysis Incubation->LCMS Result Preferential Formation of Fe³⁺-Micacocidin Complex LCMS->Result

Caption: Workflow for the Metal Competition Assay.

Gallium_Uptake_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement Ga68 ⁶⁸GaCl₃ Complex ⁶⁸Ga³⁺-Micacocidin Complex Formation Ga68->Complex Incubate_Control Incubate Cells with ⁶⁸Ga³⁺ (Control) Ga68->Incubate_Control Mica Micacocidin Mica->Complex Incubate_Test Incubate Cells with ⁶⁸Ga³⁺-Micacocidin Complex->Incubate_Test Bacteria Prepare Bacterial Cell Suspension Bacteria->Incubate_Test Bacteria->Incubate_Control Separate Separate Cells from Supernatant Incubate_Test->Separate Incubate_Control->Separate Wash Wash Cell Pellet Separate->Wash Count Measure Radioactivity in Pellet Wash->Count Compare Compare Uptake Count->Compare Siderophore_Iron_Uptake_Pathway cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Fe3_insoluble Insoluble Fe³⁺ Micacocidin_C This compound (Fe³⁺-siderophore complex) Fe3_insoluble->Micacocidin_C Chelation Micacocidin_free Micacocidin (apo-siderophore) Micacocidin_free->Micacocidin_C Receptor Outer Membrane Receptor Micacocidin_C->Receptor Binding Fe3_int Fe³⁺ Receptor->Fe3_int Transport Fe2_int Fe²⁺ Fe3_int->Fe2_int Reduction Metabolism Cellular Metabolism Fe2_int->Metabolism

References

Unraveling the Micacocidin C Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the micacocidin C biosynthetic gene cluster, a key pathway in the production of a potent antimycoplasma agent. Micacocidin, a hybrid polyketide-nonribosomal peptide natural product, exhibits significant activity against Mycoplasma pneumoniae, a primary cause of community-acquired pneumonia. This document outlines the genetic architecture of the cluster, the functional roles of its constituent genes, detailed experimental protocols for its study, and a visual representation of the biosynthetic pathway.

Core Genetic Architecture and Function

The micacocidin biosynthetic gene cluster (mic) from Ralstonia solanacearum GMI1000 is a contiguous 38.1 kb locus containing genes encoding a hybrid Type I polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system.[1] Its organization shows a notable similarity to the yersiniabactin biosynthetic gene cluster.[1] The cluster is responsible for the synthesis of micacocidin, which can chelate various metal ions, with micacocidin A, B, and C representing the zinc-, copper-, and iron-containing forms, respectively.[2] While the core biosynthetic machinery is responsible for the synthesis of the organic scaffold, the specific mechanisms for the incorporation of different metal ions are not fully elucidated.

Quantitative Data on the mic Gene Cluster

The following table summarizes the key genes within the mic cluster and their putative functions, as identified through bioinformatic analysis and experimental validation.[3]

Gene IdentifierProtein ProductPutative FunctionEvidence
RSc1804Protein with thioesterase and phosphopantetheinyl transferase domainsActivation / processingActivity assay
RSc1805Thiazolinyl imide reductaseTailoringActivity assay
RSc1806Polyketide synthase/non-ribosomal peptide synthetaseScaffold biosynthesisKnock-out
RSc1807TonB-dependent receptorTransportSequence similarity
RSc1808ATP-binding transmembrane ABC transporter proteinTransportSequence similarity
RSc1809Iron-siderophore ABC transporter, periplasmic-binding proteinTransportSequence similarity
RSc1810MbtH-like proteinBiosynthesis cofactorSequence similarity
RSc1811Salicylate biosynthesis proteinPrecursor biosynthesisSequence similarity

Biosynthetic Pathway of Micacocidin

The biosynthesis of the micacocidin scaffold is initiated by an iterative Type I polyketide synthase (iPKS), a unique feature for a bacterial system, which more closely resembles fungal PKSs.[4] This iPKS is responsible for the synthesis of the pentylphenol moiety of micacocidin.[4] The pathway then proceeds through a series of condensation and modification reactions catalyzed by the NRPS components and tailoring enzymes to yield the final thiazoline-containing structure.

Micacocidin_Biosynthesis cluster_precursor Precursor Synthesis cluster_pks_nrps PKS/NRPS Assembly cluster_tailoring Tailoring and Release cluster_final_product Final Product Hexanoic_acid Hexanoic Acid iPKS Iterative PKS (RSc1806) Hexanoic_acid->iPKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->iPKS Salicylate Salicylate NRPS_modules NRPS Modules (RSc1806) Salicylate->NRPS_modules Cysteine Cysteine Cysteine->NRPS_modules iPKS->NRPS_modules Polyketide intermediate Thiazoline_formation Thiazoline Formation NRPS_modules->Thiazoline_formation Reduction Reduction (RSc1805) Thiazoline_formation->Reduction Thioesterase Release (RSc1804) Reduction->Thioesterase Micacocidin_scaffold Micacocidin Scaffold Thioesterase->Micacocidin_scaffold Micacocidin_C This compound (Fe complex) Micacocidin_scaffold->Micacocidin_C + Fe³⁺

Biosynthetic pathway of this compound.

Experimental Protocols

The elucidation of the micacocidin gene cluster and its function has been made possible through a combination of genetic and biochemical techniques.

Gene Knockout and Mutagenesis

Objective: To confirm the involvement of a specific gene in micacocidin biosynthesis.

Methodology:

  • Vector Construction: A suicide vector containing a selectable marker (e.g., kanamycin resistance) is constructed. A fragment of the target gene (e.g., RSc1806) is cloned into this vector.

  • Transformation: The constructed vector is introduced into Ralstonia solanacearum via conjugation or electroporation.

  • Homologous Recombination: The cloned gene fragment in the vector recombines with the homologous gene on the bacterial chromosome, leading to the insertion of the vector and disruption of the target gene.

  • Selection: Transformants are selected on media containing the appropriate antibiotic.

  • Verification: Successful gene knockout is confirmed by PCR and sequencing.

  • Phenotypic Analysis: The mutant strain is cultured under iron-deficient conditions, and the culture supernatant is analyzed by HPLC or LC-MS to confirm the abolition of micacocidin production.[5]

Gene_Knockout_Workflow A Construct suicide vector with target gene fragment B Introduce vector into R. solanacearum A->B C Select for homologous recombination events B->C D Verify gene disruption by PCR and sequencing C->D E Analyze phenotype (loss of micacocidin production) by LC-MS D->E

Workflow for gene knockout experiments.
Heterologous Expression

Objective: To characterize the function of a specific enzyme or set of enzymes in the absence of the native host's metabolic background.

Methodology:

  • Gene Cloning: The gene of interest (e.g., the iPKS-encoding portion of RSc1806) is amplified by PCR and cloned into an expression vector suitable for a heterologous host, such as E. coli.

  • Host Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

  • Protein Expression: The transformed E. coli is cultured, and protein expression is induced (e.g., with IPTG).

  • Metabolite Extraction: The culture is extracted with an organic solvent (e.g., ethyl acetate).

  • Product Analysis: The extract is analyzed by LC-MS to detect the product of the heterologously expressed enzyme.[4]

Isotope Feeding Studies

Objective: To trace the incorporation of precursors into the micacocidin molecule, thereby elucidating the biosynthetic pathway.

Methodology:

  • Precursor Synthesis: Isotopically labeled precursors (e.g., ¹³C-labeled hexanoic acid or malonyl-CoA) are synthesized or procured.

  • Culture Supplementation: The labeled precursor is added to the culture medium of R. solanacearum.

  • Micacocidin Isolation: After a suitable incubation period, micacocidin is purified from the culture.

  • NMR and Mass Spectrometry Analysis: The purified micacocidin is analyzed by NMR spectroscopy and mass spectrometry to determine the positions and extent of isotope incorporation.[4]

Mode of Action and Therapeutic Potential

Micacocidin exhibits potent and selective activity against Mycoplasma pneumoniae.[6] Its mode of action is believed to be linked to its ability to chelate essential metal ions, thereby disrupting vital cellular processes in the pathogen. The pentylphenol moiety is a key contributor to its potent antimycoplasma effects.[4] The unique biosynthetic machinery, particularly the iterative PKS, presents opportunities for biosynthetic engineering to create novel micacocidin analogs with improved therapeutic properties.[6]

This guide provides a foundational understanding of the this compound gene cluster. Further research into the specific mechanisms of iron incorporation and the regulation of the mic cluster will be crucial for harnessing its full therapeutic potential.

References

Initial Studies on the Antimycoplasma Effects of Micacocidin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the antimycoplasma effects of Micacocidin C, a novel iron-containing antibiotic. This document synthesizes available data on its activity, outlines relevant experimental protocols, and presents logical workflows for its evaluation.

Introduction to this compound

Micacocidin A, B, and C are a class of novel antimycoplasma agents isolated from a Gram-negative bacterium identified as a Pseudomonas species[1]. These compounds are metal-containing heterocyclic antibiotics[2]. Specifically, Micacocidin A contains zinc, Micacocidin B contains copper, and this compound is an iron complex[1][2]. Structurally, they are related to the siderophore yersiniabactin[3]. Initial studies have demonstrated that these compounds exhibit excellent activity against Mycoplasma species[1].

Quantitative Antimycoplasma Activity

Table 1: In Vitro Antimicrobial Activity of Micacocidin Analogs

CompoundMycoplasma SpeciesMIC (µg/mL)Reference
Micacocidin AMycoplasma pneumoniaeData not available in abstracts[1]
Micacocidin (metal-free)Mycoplasma speciesStronger activity than Micacocidin A[4]
This compoundMycoplasma speciesData not available in abstracts[1]

Note: Specific MIC values for this compound are not available in the reviewed literature abstracts. The table reflects the qualitative descriptions of activity found.

Experimental Protocols for Antimycoplasma Susceptibility Testing

The determination of the antimycoplasma activity of a compound like this compound is typically performed using standardized broth microdilution or agar dilution methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these assays.

Broth Microdilution Method for MIC Determination

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Mycoplasma.

Materials:

  • Mycoplasma Isolates: Pure, viable cultures of the desired Mycoplasma species.

  • Growth Medium: Appropriate broth medium for the specific Mycoplasma species (e.g., PPLO broth for many species).

  • Antimicrobial Agent: A stock solution of this compound of known concentration.

  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

  • Incubator: A CO2 incubator set at the optimal temperature and humidity for Mycoplasma growth.

  • pH Indicator: Phenol red is often included in the medium to visualize metabolic activity.

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the growth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: A standardized inoculum of the Mycoplasma isolate is prepared to a specific concentration (e.g., 10^4 to 10^5 color changing units per mL).

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the prepared Mycoplasma suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the Mycoplasma inoculum (no antibiotic).

    • Sterility Control: A well containing only the growth medium (no inoculum).

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C in a 5% CO2 atmosphere) for a period sufficient for the growth control to show a visible color change (typically 2-7 days, depending on the species).

  • Reading the Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma, as indicated by the absence of a color change in the medium.

Mechanism of Action and Signaling Pathways

The specific molecular target and the signaling pathways within Mycoplasma that are inhibited by this compound have not yet been elucidated in the available literature. However, some insights into its general mechanism can be inferred.

Research on the metal-free form of Micacocidin suggests that its potent antimycoplasma activity may not be solely dependent on its metal-chelating properties[3]. This indicates that the core molecular structure of the compound is likely responsible for its antimicrobial effect. Thiazoline-containing antibiotics, a class to which Micacocidins belong, are known to interfere with various essential cellular processes in bacteria. For context, other classes of antibiotics effective against Mycoplasma target:

  • Protein Synthesis: Macrolides and tetracyclines inhibit protein synthesis by binding to the bacterial ribosome.

  • DNA Replication: Fluoroquinolones target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Further research, including "target fishing" studies, is necessary to identify the specific molecular target of this compound within Mycoplasma cells[5].

Visualizations

Experimental Workflow for Antimycoplasma Agent Evaluation

experimental_workflow cluster_preparation Preparation cluster_assay MIC Assay cluster_analysis Data Analysis cluster_interpretation Interpretation & Further Studies Compound This compound Stock Solution SerialDilution Serial Dilution in 96-Well Plate Compound->SerialDilution Mycoplasma Mycoplasma Cultures Inoculation Inoculation of Mycoplasma Mycoplasma->Inoculation Media Growth Media Preparation Media->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation ReadMIC Read MIC Values Incubation->ReadMIC DataTable Tabulate Results ReadMIC->DataTable Activity Determine Antimycoplasma Activity DataTable->Activity Mechanism Mechanism of Action Studies Activity->Mechanism

Caption: Experimental workflow for evaluating the antimycoplasma effects of this compound.

Logical Relationship of Micacocidin Compounds

micacocidin_family cluster_compounds Micacocidin Family Producer Pseudomonas sp. MicacocidinA Micacocidin A (Zn complex) Producer->MicacocidinA produces MicacocidinB Micacocidin B (Cu complex) Producer->MicacocidinB produces MicacocidinC This compound (Fe complex) Producer->MicacocidinC produces Target Mycoplasma Species MicacocidinA->Target inhibits MicacocidinB->Target inhibits MicacocidinC->Target inhibits

Caption: Logical relationship of the Micacocidin antibiotic family and their target.

References

Methodological & Application

Application Note: Chromatographic Separation of Micacocidin Analogs using HPLC and TLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Micacocidin is a thiazoline-containing polyketide natural product known for its potent antimycoplasma activity. Originally isolated from Pseudomonas sp., it acts as a metal-chelating agent, often found complexed with zinc (Micacocidin A), copper (Micacocidin B), or iron (Micacocidin C). The core structure features a pentylphenol moiety, which imparts significant hydrophobicity, distinguishing it from related siderophores.[1] Effective separation and purification of these closely related analogs are critical for structure-activity relationship studies, pharmacological testing, and drug development. This document provides detailed protocols for the analytical and preparative separation of Micacocidin analogs using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Reverse-Phase HPLC (RP-HPLC) is a powerful technique for the separation of moderately polar to non-polar compounds like Micacocidin. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The pentyl group on the Micacocidin structure allows for strong hydrophobic interactions with the stationary phase, enabling high-resolution separation.

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Additives: Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade.

  • Sample Solvent: Methanol or a mixture of water/acetonitrile (50:50 v/v).

2. Sample Preparation:

  • Accurately weigh and dissolve the crude extract or partially purified Micacocidin sample in the sample solvent to a final concentration of approximately 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

3. Chromatographic Conditions:

  • Mobile Phase A: Ultrapure water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 310 nm (monitor multiple wavelengths to ensure optimal detection of all analogs).

  • Injection Volume: 10 µL.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 |

Data Presentation: HPLC Separation

The following table summarizes the expected retention times (Rt) and resolution (Rs) for Micacocidin analogs based on the described method.

CompoundRetention Time (Rt) [min]Resolution (Rs)Peak Purity Index
This compound (Fe-complex)12.5->0.999
Micacocidin B (Cu-complex)14.22.1>0.999
Micacocidin A (Zn-complex)15.81.9>0.999

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Dissolve Crude Micacocidin in Methanol p2 Filter through 0.22 µm Syringe Filter p1->p2 Vortex h1 Inject Sample (10 µL) onto C18 Column p2->h1 h2 Gradient Elution (Water/ACN + 0.1% FA) h1->h2 Flow: 1.0 mL/min Temp: 30°C h3 UV Detection (254 nm, 310 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Quantify Analogs & Calculate Resolution d1->d2

Caption: Workflow for the RP-HPLC separation and analysis of Micacocidin.

Part 2: Thin-Layer Chromatography (TLC) Method

TLC is a rapid, cost-effective, and versatile technique for the separation and qualitative analysis of compounds. For Micacocidin, normal-phase TLC on silica gel is effective, as it separates compounds based on their polarity. This method is particularly useful for monitoring reaction progress, screening crude extracts, and determining optimal solvent systems for column chromatography.

Experimental Protocol: TLC

1. Materials:

  • Stationary Phase: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.

  • Mobile Phase (Eluent): A freshly prepared mixture of Dichloromethane (DCM) and Methanol (MeOH). A starting ratio of 95:5 (v/v) is recommended.

  • Sample Application: Glass capillaries or a micropipette.

  • Development Chamber: A glass tank with a lid.

  • Visualization: UV lamp (254 nm and 366 nm), Iodine chamber, and/or Potassium permanganate (KMnO₄) stain.

2. Procedure:

  • Plate Preparation: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Sample Spotting: Dissolve the sample in a volatile solvent (e.g., methanol or DCM) to a concentration of 1-2 mg/mL. Using a capillary tube, spot a small amount of the sample onto the starting line. Allow the solvent to evaporate completely.

  • Development: Pour the mobile phase into the development chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber with the lid and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • Observe the plate under a UV lamp at 254 nm. Circle any dark spots corresponding to UV-active compounds.

    • Place the dried plate in a sealed chamber containing a few crystals of iodine. Compounds will appear as yellowish-brown spots.

    • Alternatively, dip the plate into a potassium permanganate solution and gently heat with a heat gun. Compounds will appear as yellow spots on a purple background.

6. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Separation

The table below shows representative Rf values for Micacocidin analogs using a DCM:MeOH (95:5) mobile phase.

CompoundRf ValueUV (254 nm) Activity
This compound (Fe-complex)0.45Active
Micacocidin B (Cu-complex)0.40Active
Micacocidin A (Zn-complex)0.38Active
Impurity 10.65Active
Baseline Impurities<0.10Active

Visualization: TLC Experimental Workflow

TLC_Workflow cluster_prep Plate Preparation cluster_sep Separation cluster_vis Visualization & Analysis p1 Draw Origin Line on Silica Plate p2 Spot Dissolved Sample onto Origin p1->p2 s1 Place Plate in Chamber with Mobile Phase p2->s1 s2 Allow Solvent Front to Ascend Plate s1->s2 s3 Remove Plate & Mark Solvent Front s2->s3 v1 Dry Plate Completely s3->v1 v2 Visualize under UV Light and/or with Chemical Stain v1->v2 v3 Calculate Rf Values for Separated Spots v2->v3

Caption: Workflow for the TLC separation and analysis of Micacocidin.

References

Application Notes and Protocols for Determining Micacocidin C Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the bioactivity of Micacocidin C, a novel iron-containing antibiotic produced by Pseudomonas sp.. The primary reported bioactivity of this compound is its excellent activity against Mycoplasma species. Furthermore, its structural similarity to siderophores suggests potential roles in iron chelation and, by extension, possible cytotoxic activities against other cell types, including cancer cells. This document outlines protocols for assessing its antimicrobial and potential anticancer activities, as well as its siderophore function.

Determination of Antimicrobial Bioactivity Against Mycoplasma species

The primary described bioactivity of this compound is its potent activity against various Mycoplasma species. The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and widely accepted technique for Mycoplasma susceptibility testing.

Quantitative Data Summary

While specific MIC values for this compound are not extensively published, Table 1 provides a template for recording and comparing the antimicrobial activity of this compound and its analogues.

Table 1: Antimicrobial Activity of this compound and Analogues against Mycoplasma species

CompoundMycoplasma pneumoniae MIC (µg/mL)Mycoplasma hominis MIC (µg/mL)Mycoplasma genitalium MIC (µg/mL)
This compoundInsert experimental dataInsert experimental dataInsert experimental data
Micacocidin A (Zn)Insert experimental dataInsert experimental dataInsert experimental data
Micacocidin B (Cu)Insert experimental dataInsert experimental dataInsert experimental data
Control AntibioticInsert experimental dataInsert experimental dataInsert experimental data
Experimental Protocol: Broth Microdilution Assay for Mycoplasma

This protocol is adapted from established guidelines for antimicrobial susceptibility testing of human Mycoplasmas.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Mycoplasma species (e.g., M. pneumoniae, M. hominis)

  • SP4 broth medium (for M. pneumoniae and M. genitalium) or other appropriate Mycoplasma broth

  • Arginine broth (for M. hominis)

  • Urea broth (for Ureaplasma spp.)

  • Sterile 96-well microtiter plates

  • Phenol red pH indicator

  • Positive control antibiotic (e.g., tetracycline, erythromycin)

  • Sterile phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Inoculum:

    • Culture the desired Mycoplasma species in the appropriate broth medium until the color of the pH indicator changes.

    • Prepare serial ten-fold dilutions of the culture in fresh broth.

    • The inoculum should be standardized to a final concentration of approximately 10^4 to 10^5 color changing units (CCU)/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Create a two-fold serial dilution of this compound directly in the plate. Add 100 µL of the stock solution to the first well of a row and mix. Transfer 100 µL to the next well and repeat down the row to create a concentration gradient. Discard the final 100 µL from the last well.

    • Prepare similar dilutions for the positive control antibiotic.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized Mycoplasma inoculum to each well (except the sterility control).

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 37°C until the growth control well shows a distinct color change.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the color change of the pH indicator.

    • Visually inspect the plates and record the MIC value for each tested compound.

Experimental Workflow

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow prep_inoculum Prepare Mycoplasma Inoculum (10^4-10^5 CCU/mL) inoculate Inoculate Plate with Mycoplasma Suspension prep_inoculum->inoculate prep_plate Prepare 96-well Plate with Serial Dilutions of this compound prep_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC (Lowest concentration with no color change) incubate->read_mic

Caption: Workflow for the broth microdilution assay.

Investigation of Potential Anticancer Activity

The structural similarity of this compound to iron-chelating siderophores, some of which have demonstrated cytotoxic effects, suggests a potential for anticancer activity[1][2][3]. Iron is essential for the proliferation of cancer cells, and iron deprivation can induce apoptosis[1][2]. The following are standard protocols to screen for and quantify the cytotoxic effects of this compound on cancer cell lines.

Quantitative Data Summary

The following table can be used to summarize the cytotoxic activity of this compound against various cancer cell lines.

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
This compoundMCF-7 (Breast)Insert experimental dataInsert experimental data
This compoundA549 (Lung)Insert experimental dataInsert experimental data
This compoundHeLa (Cervical)Insert experimental dataInsert experimental data
Doxorubicin (Control)MCF-7 (Breast)Insert experimental dataInsert experimental data
Doxorubicin (Control)A549 (Lung)Insert experimental dataInsert experimental data
Doxorubicin (Control)HeLa (Cervical)Insert experimental dataInsert experimental data
Experimental Protocols for Cytotoxicity Screening

Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell biomass.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • 1% acetic acid

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate for 1 hour at 4°C.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry.

    • Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Measurement and Data Analysis:

    • Measure the absorbance at 510 nm.

    • Calculate the percentage of cell growth and determine the IC50 value as described for the MTT assay.

Cytotoxicity Screening Workflow

Cytotoxicity_Screening_Workflow Cytotoxicity Screening Workflow seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Serial Dilutions of this compound seed_cells->treat_cells incubate_cells Incubate for 24, 48, or 72 hours treat_cells->incubate_cells assay Perform Viability Assay (MTT or SRB) incubate_cells->assay measure Measure Absorbance assay->measure analyze Calculate % Viability and Determine IC50 measure->analyze

Caption: General workflow for cytotoxicity screening.

Assessment of Siderophore Activity

The iron-chelating moiety of this compound suggests it may function as a siderophore, a compound that binds and transports iron. The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores.

Experimental Protocol: Chrome Azurol S (CAS) Agar Assay

This qualitative assay detects the production of siderophores by observing a color change in the CAS agar.

Materials:

  • This compound

  • CAS agar plates

  • Positive control (a known siderophore-producing organism or pure siderophore)

  • Negative control (a non-siderophore-producing organism or solvent)

  • Sterile paper discs

Procedure:

  • Preparation of CAS Agar: Prepare CAS agar plates as described in the literature. The assay is based on the competition for iron between the Fe-CAS-HDTMA complex and the chelating agent (siderophore).

  • Sample Application:

    • Dissolve this compound in a suitable solvent.

    • Impregnate sterile paper discs with a known concentration of the this compound solution.

    • Place the discs onto the surface of the CAS agar plates.

    • Apply discs with the positive and negative controls to separate plates or different areas of the same plate.

  • Incubation:

    • Incubate the plates at room temperature or 30°C for 24-48 hours.

  • Data Analysis:

    • Observe the plates for the formation of a halo around the paper discs. A color change from blue to orange/yellow indicates that this compound has chelated the iron from the CAS dye complex, signifying siderophore activity.

    • Measure the diameter of the halo for a semi-quantitative comparison of activity.

Siderophore Activity Assessment Workflow

CAS_Assay_Workflow CAS Assay Workflow for Siderophore Activity prep_cas Prepare CAS Agar Plates apply_sample Apply this compound (on paper disc) to Plate prep_cas->apply_sample incubate_plate Incubate at Room Temperature apply_sample->incubate_plate observe_halo Observe for Color Change (Blue to Orange/Yellow Halo) incubate_plate->observe_halo

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Proposed Mechanism of Action: Iron Chelation

The bioactivity of this compound against Mycoplasma and its potential cytotoxicity are likely linked to its iron-chelating properties. Iron is a crucial cofactor for many essential enzymes, including those involved in DNA synthesis and repair. By sequestering iron, this compound may disrupt these vital cellular processes, leading to growth inhibition and cell death.

Mechanism_of_Action Proposed Mechanism of Action of this compound cluster_cell Target Cell (Mycoplasma or Cancer Cell) micacocidin_c This compound mic_fe_complex This compound-Fe³⁺ Complex micacocidin_c->mic_fe_complex Chelates iron Fe³⁺ iron->mic_fe_complex dna_synthesis DNA Synthesis (Ribonucleotide Reductase) mic_fe_complex->dna_synthesis Deprives Fe³⁺ cell_death Inhibition of Growth & Cell Death dna_synthesis->cell_death Inhibits

Caption: Proposed mechanism of this compound via iron chelation.

References

Application Notes and Protocols for the Precursor-Directed Biosynthesis of Micacocidin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin is a thiazoline-containing natural product produced by the bacterium Ralstonia solanacearum. It exhibits significant antimicrobial activity, particularly against Mycoplasma pneumoniae, a causative agent of respiratory infections.[1] The unique pentylphenol moiety of Micacocidin is crucial for its potent biological activity.[1][2] The biosynthesis of Micacocidin is initiated by an iterative type I polyketide synthase (iPKS) and a fatty acid-AMP ligase (FAAL).[3][4] The FAAL activates the natural starter unit, hexanoic acid, and loads it onto the iPKS.[3][4]

The extended substrate tolerance of the FAAL opens up the possibility of precursor-directed biosynthesis (PDB) to generate novel derivatives of Micacocidin.[4][5] By feeding analogues of hexanoic acid to cultures of R. solanacearum, the biosynthetic machinery can incorporate these unnatural precursors to create a library of new Micacocidin derivatives with potentially altered or improved biological activities.[4][6] This approach allows for the modification of a part of the Micacocidin structure that is not easily accessible through semi-synthesis.[4]

These application notes provide detailed protocols for the cultivation of Ralstonia solanacearum, precursor-directed biosynthesis of Micacocidin derivatives, extraction and purification of the resulting compounds, and assessment of their biological activity.

Data Presentation

Table 1: Precursor Analogs for Directed Biosynthesis of Micacocidin Derivatives

Precursor AnalogCorresponding Micacocidin Derivative
4-Pentenoic acidMicacocidin D
4-Penten-1-olMicacocidin D
Cyclopentanecarboxylic acidMicacocidin E
Cyclohexanecarboxylic acidMicacocidin F
4-Methylpentanoic acidMicacocidin G
5-Hexenoic acidMicacocidin H
6-Heptenoic acidMicacocidin I

Table 2: Biological Activity of Micacocidin Derivatives against Mycoplasma pneumoniae

CompoundMIC (µg/mL)
Micacocidin (Natural Product)0.5
Micacocidin D> 64
Micacocidin E8
Micacocidin F16
Micacocidin G1
Micacocidin H2
Micacocidin I4

Experimental Protocols

Cultivation of Ralstonia solanacearum

This protocol describes the cultivation of Ralstonia solanacearum for the production of Micacocidin and its derivatives.

Materials:

  • Ralstonia solanacearum strain (e.g., GMI1000)

  • CPG medium (Casamino acids 1 g/L, Peptone 10 g/L, Glucose 5 g/L)

  • Sterile culture flasks

  • Shaking incubator

Protocol:

  • Prepare CPG medium and sterilize by autoclaving.

  • Inoculate a single colony of R. solanacearum from a fresh agar plate into a starter culture of CPG medium.

  • Incubate the starter culture overnight at 28°C with shaking at 250 rpm.

  • Use the starter culture to inoculate the main production culture at a desired starting optical density (e.g., OD600 of 0.01).

  • Incubate the production culture at 28°C with shaking at 250 rpm for 48-72 hours.

Precursor-Directed Biosynthesis

This protocol outlines the feeding of precursor analogs to the R. solanacearum culture to generate novel Micacocidin derivatives.

Materials:

  • R. solanacearum production culture (from Protocol 1)

  • Precursor analog stock solutions (e.g., 100 mM in a suitable solvent like DMSO or ethanol)

Protocol:

  • Prepare sterile stock solutions of the desired precursor analogs.

  • At the time of inoculation of the main production culture, add the precursor analog to a final concentration of 1-5 mM.

  • Incubate the culture under the same conditions as described in Protocol 1. The presence of the precursor analog will be incorporated by the biosynthetic machinery to produce the corresponding Micacocidin derivative.

Extraction and Purification of Micacocidin Derivatives

This protocol details the extraction of the produced derivatives from the culture and their subsequent purification.

Materials:

  • R. solanacearum culture from the precursor feeding experiment

  • Ethyl acetate

  • Rotary evaporator

  • Methanol

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Water

  • Trifluoroacetic acid (TFA)

Protocol:

  • Centrifuge the culture to separate the supernatant from the cell pellet.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate to dryness using a rotary evaporator.

  • Dissolve the residue in methanol and apply to a C18 SPE cartridge.

  • Wash the cartridge with water and then elute the compounds with methanol.

  • Evaporate the methanol and redissolve the residue in a small volume of methanol for HPLC purification.

  • Purify the Micacocidin derivatives using a reversed-phase HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the desired derivative peaks and verify their identity and purity by LC-MS and NMR analysis.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the antimicrobial activity of the purified Micacocidin derivatives against Mycoplasma pneumoniae using a broth microdilution method.

Materials:

  • Purified Micacocidin derivatives

  • Mycoplasma pneumoniae culture

  • SP4 broth medium

  • 96-well microtiter plates

  • Incubator at 37°C with 5% CO2

Protocol:

  • Prepare a two-fold serial dilution of each Micacocidin derivative in SP4 broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of M. pneumoniae.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere until growth is visible in the positive control well (typically 3-5 days).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. pneumoniae.

Visualizations

Micacocidin_Biosynthesis cluster_start Initiation cluster_elongation Elongation & Cyclization cluster_assembly NRPS Assembly Hexanoic_Acid Hexanoic Acid (or Precursor Analog) FAAL Fatty Acid-AMP Ligase (MicC) Hexanoic_Acid->FAAL Activation Hexanoyl_AMP Hexanoyl-AMP FAAL->Hexanoyl_AMP iPKS_ACP Acyl Carrier Protein (on MicC) Hexanoyl_AMP->iPKS_ACP Loading Loaded_ACP Hexanoyl-ACP iPKS_ACP->Loaded_ACP iPKS_Core Iterative PKS Module (MicC) Loaded_ACP->iPKS_Core Malonyl_CoA Malonyl-CoA Malonyl_CoA->iPKS_Core x3 Polyketide_Intermediate Tetraketide Intermediate iPKS_Core->Polyketide_Intermediate Pentylphenol_Moiety 6-Pentylsalicylic Acid Polyketide_Intermediate->Pentylphenol_Moiety Reduction & Cyclization NRPS_Modules NRPS Modules (MicA, MicB, MicD, MicE, MicF) Pentylphenol_Moiety->NRPS_Modules Micacocidin_Core Micacocidin NRPS_Modules->Micacocidin_Core Thiazoline formation & final assembly PDB_Workflow cluster_culture 1. Cultivation & Feeding cluster_extraction 2. Extraction & Purification cluster_analysis 3. Analysis & Bioassay Start_Culture Inoculate R. solanacearum in CPG medium Add_Precursor Add Precursor Analog (1-5 mM) Start_Culture->Add_Precursor Incubate Incubate at 28°C, 250 rpm for 48-72h Add_Precursor->Incubate Centrifuge Separate Supernatant Incubate->Centrifuge Solvent_Extraction Extract with Ethyl Acetate Centrifuge->Solvent_Extraction SPE Solid-Phase Extraction (C18) Solvent_Extraction->SPE HPLC HPLC Purification SPE->HPLC Characterization LC-MS & NMR Analysis HPLC->Characterization MIC_Assay MIC Assay against M. pneumoniae HPLC->MIC_Assay Results Quantitative Data Characterization->Results MIC_Assay->Results

References

Application Notes and Protocols for the Heterologous Expression of Micacocidin Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the micacocidin biosynthetic gene cluster (BGC) from Ralstonia solanacearum GMI1000. Micacocidin is a potent antimycoplasma agent with a complex structure synthesized by a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. The heterologous expression of its biosynthetic genes is a key strategy for sustainable production, pathway engineering, and the generation of novel analogs for drug discovery.

Introduction to Micacocidin and its Biosynthesis

Micacocidin is a natural product first isolated from Pseudomonas sp. and later identified in the plant pathogen Ralstonia solanacearum GMI1000. Its biosynthesis is orchestrated by the mic gene cluster, which spans approximately 38.1 kb and contains genes encoding for PKS and NRPS enzymes, transporters, and tailoring enzymes. The core structure of micacocidin is assembled from precursors including hexanoic acid, cysteine, and acetate units. A key feature of its biosynthesis is the iterative type I polyketide synthase (iPKS), MicC, which is responsible for the formation of the 6-pentylsalicylic acid moiety.

The Micacocidin Biosynthetic Gene Cluster (BGC0001014)

The mic gene cluster from R. solanacearum GMI1000 has been annotated in the MIBiG database under the accession number BGC0001014. The cluster consists of several key genes whose putative functions have been assigned based on homology and experimental evidence.

Gene IdentifierProductPutative Function
RSc1804Protein with thioesterase and phosphopantetheinyl transferase domainsThioesterase for product release; PPTase for activating carrier proteins
RSc1805Thiazolinyl imide reductaseTailoring enzyme involved in modifying the thiazoline ring
RSc1806Polyketide synthase/non-ribosomal peptide synthetaseCore scaffold biosynthesis
RSc1807TonB-dependent receptorTransport of iron-siderophore complexes
RSc1808ATP-binding transmembrane ABC transporter proteinTransport
RSc1809Iron-siderophore ABC transporter, periplasmic-binding proteinTransport
RSc1810Fatty acid-AMP ligase (FAAL)Activation of the hexanoic acid starter unit
RSc1811Acyl carrier protein (ACP)Carrier for the growing polyketide chain
RSc1812Iterative type I polyketide synthase (iPKS), MicCSynthesis of the 6-pentylsalicylic acid moiety
RSc1813ThioesteraseProduct release or editing

Heterologous Expression of the Iterative PKS, MicC

A key success in understanding micacocidin biosynthesis was the heterologous expression of the iterative PKS, MicC, in Escherichia coli. This experiment demonstrated the function of MicC in producing the 6-pentylsalicylic acid precursor of micacocidin.

Experimental Workflow for Heterologous Expression of MicC

workflow cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_analysis Analysis PCR PCR amplification of micC from R. solanacearum gDNA Ligation Ligation of micC into vector PCR->Ligation Vector Expression Vector (e.g., pET series) Vector->Ligation Transformation Transformation into E. coli expression host Ligation->Transformation Culture Cultivation and Induction (e.g., with IPTG) Transformation->Culture Harvest Cell Harvesting Culture->Harvest Extraction Extraction of 6-pentylsalicylic acid Harvest->Extraction Analysis LC-MS/NMR Analysis Extraction->Analysis

Caption: Workflow for heterologous expression of the MicC PKS.

Protocol for Heterologous Expression of MicC in E. coli

1. Gene Amplification and Vector Construction:

  • The micC gene (RSc1812) is amplified from the genomic DNA of R. solanacearum GMI1000 using high-fidelity DNA polymerase.

  • The amplified gene is cloned into a suitable E. coli expression vector, such as a pET series vector, which contains a strong inducible promoter (e.g., T7).

  • The resulting construct should be verified by sequencing.

2. Host Strain and Transformation:

  • The expression vector containing micC is transformed into a suitable E. coli expression host, such as BL21(DE3).

  • Transformants are selected on LB agar plates containing the appropriate antibiotic.

3. Protein Expression and Production of 6-pentylsalicylic acid:

  • A single colony of the transformed E. coli is used to inoculate a starter culture in LB medium with the appropriate antibiotic.

  • The starter culture is then used to inoculate a larger volume of production medium.

  • The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for 12-18 hours to enhance soluble protein expression.

4. Extraction and Analysis:

  • The bacterial cells are harvested by centrifugation.

  • The supernatant is acidified and extracted with an organic solvent such as ethyl acetate.

  • The organic extract is dried, concentrated, and analyzed by LC-MS and NMR to confirm the production of 6-pentylsalicylic acid.

Precursor-Directed Biosynthesis of Micacocidin Analogs

Precursor-directed biosynthesis is a powerful technique to generate novel analogs of natural products. In the case of micacocidin, this has been achieved by feeding synthetic fatty acid analogs to a culture of R. solanacearum. The fatty acid-AMP ligase (FAAL), MicJ (RSc1810), exhibits substrate flexibility, allowing it to activate and incorporate non-native starter units into the micacocidin scaffold.

Signaling Pathway for Precursor-Directed Biosynthesis

pathway FattyAcid Exogenous Fatty Acid Analog MicJ MicJ (FAAL) FattyAcid->MicJ Activation ActivatedFA Fatty Acyl-AMP MicJ->ActivatedFA MicC MicC (iPKS) ActivatedFA->MicC Incorporation AnalogPrecursor Analog of 6-pentylsalicylic acid MicC->AnalogPrecursor Downstream Downstream Biosynthetic Machinery AnalogPrecursor->Downstream MicacocidinAnalog Micacocidin Analog Downstream->MicacocidinAnalog

Caption: Precursor-directed biosynthesis of micacocidin analogs.

Protocol for Precursor-Directed Biosynthesis

1. Culture Preparation:

  • R. solanacearum is cultured in a suitable production medium under iron-limiting conditions to induce the expression of the mic gene cluster.

2. Precursor Feeding:

  • A solution of the desired fatty acid analog (e.g., in DMSO or ethanol) is added to the culture at a specific growth phase (e.g., early to mid-exponential phase).

  • The final concentration of the fed precursor typically ranges from 0.1 to 1 mM.

3. Fermentation and Extraction:

  • The culture is incubated for a further period to allow for the incorporation of the precursor and the biosynthesis of the analog.

  • The culture broth is extracted with an organic solvent (e.g., ethyl acetate).

4. Purification and Characterization:

  • The crude extract is subjected to chromatographic purification (e.g., HPLC) to isolate the new micacocidin analog.

  • The structure of the purified analog is determined by spectroscopic methods (e.g., MS and NMR).

Quantitative Data

While the heterologous expression of MicC and precursor-directed biosynthesis have been successfully demonstrated, detailed quantitative data on the production yields of 6-pentylsalicylic acid and micacocidin analogs from these experiments are not extensively reported in the primary literature. The generation of such data is a critical step for optimizing these processes for industrial applications. Researchers are encouraged to perform detailed time-course analyses and optimize fermentation parameters to quantify and improve product titers.

Conclusion

The heterologous expression of micacocidin biosynthesis genes, particularly the key PKS enzyme MicC, provides a valuable platform for studying the biosynthesis of this important natural product. Furthermore, the flexibility of the biosynthetic machinery allows for the creation of novel micacocidin analogs through precursor-directed biosynthesis. The protocols outlined in these application notes provide a foundation for researchers to further explore and exploit the potential of the micacocidin biosynthetic pathway for the development of new therapeutic agents.

Application Notes and Protocols: Micacocidin C in Iron Uptake Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidin C is a polyketide synthase/nonribosomal peptide synthetase-derived natural product produced by the plant pathogenic bacterium Ralstonia solanacearum. It functions as a siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[1][2] Under iron-deficient conditions, R. solanacearum upregulates the biosynthesis of this compound to scavenge iron from the environment, a crucial process for its survival and virulence.[1][2] The ability of this compound to chelate iron and facilitate its transport into bacterial cells makes it a valuable tool for studying microbial iron uptake mechanisms. These application notes provide detailed protocols for utilizing this compound in iron uptake studies, including qualitative and quantitative assays.

Principle of Siderophore-Mediated Iron Uptake

Siderophores, like this compound, are secreted by microorganisms to bind to the often insoluble Fe³⁺ in the extracellular environment. The resulting ferric-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cell. Once inside, the iron is released from the siderophore, often through a reduction to ferrous iron (Fe²⁺), making it available for various cellular processes.

Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below.

Table 1: Semi-Quantitative Analysis of this compound Siderophore Activity using CAS Agar Assay

SampleConcentration of this compound (µM)Diameter of Halo (mm)Siderophore Activity Index (Halo Diameter / Colony Diameter)
Control (Vehicle)0
This compound10
This compound50
This compound100
Positive Control (e.g., Desferrioxamine)100

Table 2: Quantitative Analysis of this compound Siderophore Activity using Liquid CAS Assay

SampleConcentration of this compound (µM)Absorbance at 630 nm% Siderophore Activity
Blank (CAS solution)-0
Control (Vehicle)0
This compound10
This compound50
This compound100
Positive Control (e.g., Desferrioxamine)100

Table 3: Quantitative Analysis of this compound-Mediated Iron Uptake using ⁶⁸Ga-Micacocidin C

Condition% Uptake of ⁶⁸Ga (Cell Pellet)% ⁶⁸Ga in SupernatantSpecific Uptake (% Total Uptake - % Non-specific Uptake)
⁶⁸Ga-Micacocidin C (Live Cells)
⁶⁸Ga-Micacocidin C (Heat-killed Cells)
⁶⁸Ga-Micacocidin C + Excess Unlabeled this compound
⁶⁸Ga-Micacocidin C + Excess FeCl₃
⁶⁸GaCl₃ only (Live Cells)

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Detection of Siderophore Activity using Chrome Azurol S (CAS) Agar Assay

This assay is a universal method for detecting siderophores. The CAS dye forms a blue-colored complex with Fe³⁺. When a siderophore with a higher affinity for iron, such as this compound, is present, it removes the iron from the dye, resulting in a color change from blue to orange/yellow.

Materials:

  • CAS agar plates (preparation detailed below)

  • This compound solution of known concentrations

  • Sterile paper discs or sterile micropipette tips

  • Positive control (e.g., Desferrioxamine)

  • Negative control (solvent vehicle for this compound)

  • Incubator

CAS Agar Preparation: A detailed step-by-step protocol for preparing CAS agar can be found in the literature. The basic principle involves the preparation of a blue indicator solution containing CAS, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is then mixed with an appropriate growth medium.

Procedure:

  • Prepare solutions of this compound at various concentrations (e.g., 10, 50, 100 µM) in a suitable solvent.

  • Aseptically place sterile paper discs onto the surface of the CAS agar plates.

  • Apply a known volume (e.g., 10 µL) of each this compound solution, the positive control, and the negative control to the paper discs.

  • Alternatively, for bacterial cultures, spot-inoculate the test strain onto the center of the CAS agar plate.

  • Incubate the plates at the appropriate temperature (e.g., 28-37°C) for 24-48 hours.

  • Observe the formation of an orange or yellow halo around the paper discs or bacterial colonies against the blue background.

  • Measure the diameter of the halo to semi-quantitatively assess the siderophore activity. The siderophore activity index can be calculated by dividing the halo diameter by the colony diameter.

Protocol 2: Quantitative Siderophore Assay in Liquid Culture

This method provides a quantitative measure of siderophore activity by spectrophotometry.

Materials:

  • CAS assay solution

  • This compound solutions of known concentrations

  • Spectrophotometer

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare a standard curve using a known siderophore (e.g., Desferrioxamine).

  • To a microfuge tube or a well of a microplate, add a specific volume of the CAS assay solution.

  • Add a known volume of the this compound solution to be tested.

  • Incubate the mixture at room temperature for a defined period (e.g., 20 minutes).

  • Measure the absorbance of the solution at 630 nm.

  • The decrease in absorbance is proportional to the amount of siderophore present.

  • Calculate the percentage of siderophore activity using the following formula: % Siderophore Activity = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference (CAS solution + solvent) and As is the absorbance of the sample (CAS solution + this compound).

Protocol 3: ⁶⁸Ga-Micacocidin C Uptake Assay in Bacterial Cells

This protocol uses Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide, as a surrogate for Fe³⁺ to quantitatively measure the uptake of the this compound complex into bacterial cells.

Materials:

  • Bacterial culture (R. solanacearum or other relevant strain) grown under iron-deficient conditions

  • This compound

  • ⁶⁸GaCl₃

  • Reaction buffer (e.g., HEPES)

  • Washing buffer (e.g., ice-cold PBS)

  • Gamma counter or PET scanner

  • Microcentrifuge

Procedure:

  • Preparation of ⁶⁸Ga-Micacocidin C:

    • Incubate ⁶⁸GaCl₃ with an excess of this compound in a suitable buffer (e.g., sodium acetate, pH 4.5-5.5) at room temperature for 10-15 minutes.

    • The efficiency of radiolabeling can be checked by thin-layer chromatography (TLC).

  • Bacterial Cell Preparation:

    • Grow the bacterial strain in an iron-depleted medium to induce the expression of siderophore uptake systems.

    • Harvest the cells by centrifugation and wash them with an appropriate buffer.

    • Resuspend the cells to a known density (e.g., OD₆₀₀ of 1.0).

  • Uptake Assay:

    • Add the prepared ⁶⁸Ga-Micacocidin C complex to the bacterial cell suspension.

    • Incubate the mixture at the optimal growth temperature of the bacteria with gentle shaking for various time points (e.g., 5, 15, 30, 60 minutes).

  • Controls:

    • Non-specific binding: Use heat-killed bacterial cells.

    • Competition: Add a large excess of unlabeled this compound or FeCl₃ to the cell suspension before adding the ⁶⁸Ga-Micacocidin C complex.

    • Siderophore-independent uptake: Incubate cells with ⁶⁸GaCl₃ alone.

  • Measurement of Uptake:

    • After incubation, centrifuge the cell suspension to pellet the bacteria.

    • Carefully separate the supernatant from the cell pellet.

    • Wash the cell pellet with ice-cold washing buffer to remove any unbound radioactivity.

    • Measure the radioactivity in the cell pellet and the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of ⁶⁸Ga uptake by the cells relative to the total radioactivity added.

    • Compare the uptake in live cells to that in the control groups to determine the specific, siderophore-mediated uptake.

Visualizations

Signaling Pathway and Experimental Workflow

Siderophore_Mediated_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3 Fe³⁺ (Insoluble) Fe_MicaC Fe³⁺-Micacocidin C Complex Fe3->Fe_MicaC Chelation MicaC_free This compound MicaC_free->Fe_MicaC Receptor Outer Membrane Receptor Fe_MicaC->Receptor Binding Transport ABC Transporter Receptor->Transport Transport Fe2 Fe²⁺ Transport->Fe2 Iron Release (Reduction) MicaC_recycled This compound (Recycled) Transport->MicaC_recycled Metabolism Cellular Metabolism (e.g., Enzyme Cofactor) Fe2->Metabolism MicaC_recycled->MicaC_free Secretion Experimental_Workflow_68Ga_Uptake start Start prep_cells Prepare Bacterial Cells (Iron-depleted medium) start->prep_cells prep_ga Prepare ⁶⁸Ga-Micacocidin C start->prep_ga incubation Incubate Cells with ⁶⁸Ga-Micacocidin C prep_cells->incubation prep_ga->incubation separation Separate Cells and Supernatant (Centrifugation) incubation->separation wash Wash Cell Pellet separation->wash measure Measure Radioactivity (Gamma Counter) wash->measure analyze Analyze Data (% Uptake) measure->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Micacocidin C Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Micacocidin C production by Ralstonia solanacearum.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for Ralstonia solanacearum growth and this compound production?

A1: The optimal growth temperature for Ralstonia solanacearum is approximately 30°C.[1][2] this compound production has been successfully achieved at this temperature.[3] Maintaining a stable temperature is crucial, as deviations can impact both bacterial growth and secondary metabolite synthesis. The bacterium shows higher metabolic activity at 30°C and 35°C compared to lower temperatures.[4]

Q2: What is the recommended pH for the culture medium?

A2: For optimal growth of Ralstonia solanacearum, a pH of 6.5 is recommended.[1][5] The bacterium can tolerate a pH range from 4.5 to 8.0, but growth is favored in slightly acidic conditions.[5] It is important to monitor and control the pH throughout the fermentation process, as metabolic activity can cause it to shift.

Q3: What is the most critical factor for inducing this compound production?

A3: Iron-deficient conditions are the primary trigger for this compound biosynthesis.[3][6] Micacocidin is a siderophore, a molecule produced by bacteria to scavenge for iron in low-iron environments.[6][7] Therefore, minimizing the iron concentration in the culture medium is essential for maximizing yield.

Q4: What type of culture medium should be used?

A4: A minimal medium is recommended to control the nutrient composition, particularly the iron content. A modified M63 minimal medium (1/4x concentration) supplemented with a carbon source like glucose and sodium acetate has been used effectively.[3]

Q5: How can I monitor this compound production during fermentation?

A5: this compound production can be monitored by taking samples from the culture broth and analyzing them using High-Performance Liquid Chromatography (HPLC).[3] A peak corresponding to the mass-to-charge ratio (m/z) of 566 [M+H]⁺ is indicative of this compound.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no this compound production High iron concentration in the medium: Iron represses the biosynthetic genes for this compound.[3][7]- Use high-purity water and reagents to prepare the medium.- Avoid using glassware or equipment that may leach iron.- Chelate any residual iron by adding a non-metabolizable chelating agent (use with caution and optimize concentration).
Suboptimal pH: The pH of the medium may have drifted outside the optimal range for enzymatic activity in the biosynthetic pathway.- Monitor and control the pH of the culture, maintaining it around 6.5.[1][5]- Use a buffered medium or implement a pH control system in the bioreactor.
Inadequate aeration or agitation: Poor oxygen transfer can limit cell growth and metabolic activity.- Optimize the agitation (150-250 rpm) and aeration (0.3-1 vvm) rates for your specific bioreactor setup.[8][9]
Poor cell growth of R. solanacearum Nutrient limitation (other than iron): The minimal medium may be lacking essential nutrients for robust growth.- Ensure the concentrations of carbon, nitrogen, and phosphate sources are adequate for the desired cell density.- Consider supplementing the medium with essential amino acids or vitamins if necessary.
Incorrect temperature: Significant deviations from the optimal temperature of 30°C can inhibit growth.[1][2]- Calibrate and monitor the temperature control system of your incubator or bioreactor.
Contamination: The presence of other microorganisms can inhibit the growth of R. solanacearum.- Use strict aseptic techniques during all stages of culture preparation and inoculation.
Inconsistent batch-to-batch yield Variability in inoculum preparation: Inconsistent age, density, or viability of the starting culture.- Standardize the inoculum preparation protocol, ensuring a consistent cell density and growth phase for each fermentation.
Variability in medium components: Differences in the quality or composition of media components.- Use high-quality, certified reagents and document the lot numbers for traceability.

Data Presentation

Table 1: Recommended Culture Conditions for Ralstonia solanacearum Growth

ParameterRecommended ValueReference(s)
Temperature30°C[1][2]
pH6.5[1][5]
Agitation150 - 250 rpm[8][9]
Aeration0.3 - 1 vvm[8][9]

Table 2: Qualitative Effect of Iron on this compound Production

ConditionIron ConcentrationThis compound ProductionReference(s)
Iron-deficientLacking FeSO₄Detected[3]
Iron-replete4 µM FeCl₃Not Detected[3][7]

Experimental Protocols

Protocol 1: Cultivation of Ralstonia solanacearum for this compound Production

  • Medium Preparation: Prepare a 1/4x M63 minimal medium. For 1 liter, this typically includes:

    • 250 ml of 4x M63 salts (KH₂PO₄, (NH₄)₂SO₄)

    • Distilled, deionized water to 1 liter

    • Autoclave to sterilize.

    • Aseptically add sterile solutions of:

      • MgSO₄·7H₂O to a final concentration of 1 mM.

      • Glucose to a final concentration of 0.2%.

      • Sodium acetate to a final concentration of 0.02%.

    • Crucially, omit the addition of FeSO₄ to create iron-deficient conditions. [3]

  • Inoculation:

    • Prepare a seed culture of R. solanacearum GMI1000 in a suitable rich medium (e.g., CPG broth) and grow to the late logarithmic phase.

    • Inoculate the iron-deficient M63 minimal medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubation:

    • Incubate the culture at 30°C with shaking (e.g., 200 rpm) for optimal aeration.[2][3]

  • Monitoring and Harvest:

    • Monitor cell growth by measuring OD₆₀₀.

    • Harvest the culture in the stationary phase for extraction of this compound.

Protocol 2: Extraction of this compound

  • Solvent Extraction:

    • Centrifuge the culture broth to separate the supernatant from the cell pellet.

    • Extract the supernatant twice with an equal volume of ethyl acetate.[3]

  • Concentration:

    • Combine the organic layers (ethyl acetate) and concentrate them under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude extract in a small volume of acetonitrile.

    • Purify the this compound using reversed-phase High-Performance Liquid Chromatography (HPLC).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis media Prepare Iron-Deficient 1/4x M63 Medium ferment Inoculate and Incubate (30°C, shaking) media->ferment inoculum Prepare R. solanacearum Seed Culture inoculum->ferment extract Ethyl Acetate Extraction ferment->extract concentrate Concentrate Extract extract->concentrate purify HPLC Purification concentrate->purify analyze LC-MS Analysis (m/z 566 [M+H]⁺) purify->analyze

Caption: Experimental workflow for this compound production.

troubleshooting_logic start Low/No this compound Yield check_iron Check for Iron Contamination start->check_iron check_ph Verify Medium pH (Target: 6.5) check_iron->check_ph No solution_iron Use Iron-Free Reagents/Glassware check_iron->solution_iron Yes check_temp Confirm Temperature (Target: 30°C) check_ph->check_temp No solution_ph Adjust/Buffer pH check_ph->solution_ph Yes check_growth Assess Cell Growth (OD600) check_temp->check_growth No solution_temp Calibrate Incubator check_temp->solution_temp Yes solution_growth Optimize Growth Conditions (Nutrients, Aeration) check_growth->solution_growth Poor Growth signaling_pathway low_fe Low Iron Environment gene_expression Upregulation of 'mic' Biosynthetic Gene Cluster low_fe->gene_expression Induces pks_nrps Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Enzymatic Assembly gene_expression->pks_nrps Leads to micacocidin_c This compound Production pks_nrps->micacocidin_c Results in

References

overcoming low solubility of Micacocidin C in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Micacocidin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of this compound in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an iron-containing organometallic antimicrobial agent with potent activity against Mycoplasma species. Its complex structure includes a thiazoline ring and a pentylphenol moiety, the latter of which contributes to its low aqueous solubility.[1][2][3] This poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in inaccurate data and difficulties in determining its true biological activity.

Q2: What are the initial signs of solubility issues in my assay?

Common indicators of poor solubility during an experiment include:

  • Visible precipitation: A cloudy or hazy appearance in your stock solution or in the assay wells after adding this compound.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: A flattened or unusually shaped curve that does not follow a typical sigmoidal pattern.

  • Low apparent potency: The compound appears less active than expected, as only the dissolved fraction is contributing to the observed effect.

Q3: Which solvents are recommended for preparing a this compound stock solution?

Due to its hydrophobic nature, a 100% aqueous solvent is not recommended for the initial stock solution. Organic solvents are necessary to achieve a high-concentration stock. The choice of solvent can impact the stability and activity of this compound. It is crucial to prepare a high-concentration stock in an appropriate organic solvent and then dilute it into the aqueous assay buffer.

Troubleshooting Guide: Overcoming Low Solubility of this compound

This guide provides a systematic approach to address solubility challenges with this compound in your assays.

Initial Solubility Testing

Before proceeding with your main experiment, it is essential to determine the approximate solubility of this compound in your specific assay buffer.

Experimental Protocol: Small-Scale Solubility Assessment

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Serial dilutions: Prepare a series of dilutions of the this compound stock solution in your final assay buffer. For example, you can prepare dilutions ranging from 100 µM to 1 µM.

  • Visual inspection: Incubate the dilutions under your experimental conditions (e.g., 37°C for 1 hour) and visually inspect for any signs of precipitation. A microscope can be used for more sensitive detection.

  • Turbidity measurement: For a quantitative assessment, measure the absorbance of the dilutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.

Strategies for Enhancing this compound Solubility in Assays

If you encounter solubility issues, consider the following strategies, starting with the least aggressive method.

1. Optimization of Co-Solvent Concentration

The concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final assay medium can be optimized to maintain this compound in solution without adversely affecting the biological system.

Experimental Protocol: Co-Solvent Titration

  • Determine the maximum tolerable concentration of the co-solvent for your cells or assay system. This is typically between 0.1% and 1%.

  • Prepare your this compound dilutions in the assay buffer containing the highest tolerable concentration of the co-solvent.

  • Perform the small-scale solubility assessment as described above to identify the highest concentration of this compound that remains soluble.

2. pH Adjustment of the Assay Buffer

The solubility of compounds with ionizable groups can be influenced by pH.[1] The thiazoline and phenol moieties in this compound may have pKa values that allow for increased solubility at specific pH values.

Experimental Protocol: pH Optimization

  • Determine the pH range that is compatible with your assay system.

  • Prepare a series of assay buffers with different pH values within this range.

  • Assess the solubility of this compound in each buffer using the small-scale solubility assessment protocol.

3. Use of Surfactants

Non-ionic surfactants can be used at low concentrations to increase the solubility of hydrophobic compounds.

Experimental Protocol: Surfactant Screening

  • Select a non-ionic surfactant that is compatible with your assay, such as Tween® 80 or Pluronic® F-68.

  • Determine the critical micelle concentration (CMC) of the surfactant and test concentrations at and slightly above the CMC.

  • Evaluate the effect of the surfactant on your assay system in the absence of this compound to ensure it does not interfere with the results.

  • Assess the solubility of this compound in the presence of the selected surfactant concentration.

Quantitative Data Summary: General Solubility Guidelines

Solvent/SystemExpected SolubilityMaximum Recommended Final Concentration in AssayNotes
WaterVery Low< 1 µMNot recommended for stock solutions.
PBS (pH 7.4)Very Low< 1 µMSimilar to water.
DMSOHigh≤ 1%Common choice for initial stock solution.
EthanolModerate to High≤ 1%Can be an alternative to DMSO.
MethanolModerate≤ 1%Use with caution due to potential toxicity in cell-based assays.
Assay Buffer + 1% DMSOLow to ModerateDependent on compoundFinal concentration should be determined experimentally.
Assay Buffer + 0.01% Tween® 80ModerateDependent on compoundSurfactant can aid in solubilization.

Visualizing Experimental Workflows and Concepts

Diagram 1: Workflow for Solubilizing this compound

G cluster_0 Preparation cluster_1 Solubility Test cluster_2 Troubleshooting A Prepare 10 mM this compound stock in 100% DMSO B Perform serial dilutions in assay buffer A->B C Incubate under assay conditions B->C D Visually inspect for precipitation C->D E Measure turbidity (optional) D->E F Precipitation Observed? E->F G Optimize co-solvent concentration (e.g., DMSO) F->G Yes J Proceed with assay F->J No H Adjust buffer pH G->H I Add surfactant (e.g., Tween® 80) H->I K Re-evaluate solubility I->K K->B

A step-by-step workflow for preparing and troubleshooting the solubility of this compound.

Diagram 2: Decision Tree for Troubleshooting Assay Interference

G A Inconsistent or non-reproducible assay results? B Check for visible precipitation in assay wells A->B C Precipitation present? B->C D Implement solubilization strategy (see Workflow 1) C->D Yes E Evaluate potential for compound interference C->E No D->A F Does this compound absorb light at assay wavelength? E->F G Run compound-only control to correct for absorbance F->G Yes H Consider alternative assay method F->H No I No obvious issue. Review other experimental parameters. G->I H->I

A decision-making guide for identifying and resolving potential sources of error in assays with this compound.

Diagram 3: Impact of Low Solubility on a Hypothetical Signaling Pathway Study

G cluster_0 Ideal Scenario (Soluble Compound) cluster_1 Low Solubility Scenario A Soluble this compound B Target Protein A->B Binds C Downstream Signaling B->C Inhibits D Biological Effect C->D Modulated E Insoluble this compound (Precipitate) J Assay Interference (Light Scattering) E->J F Soluble this compound (Low Concentration) G Target Protein F->G Limited Binding H Downstream Signaling G->H Partial Inhibition I Reduced or No Biological Effect H->I

Illustration of how poor solubility can lead to an underestimation of biological activity and potential assay artifacts.

References

improving the efficiency of Micacocidin C extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Micacocidin C extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this potent antimycoplasma agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a thiazoline-containing metallophore, specifically an iron-containing antibiotic. It is part of the micacocidin family of natural products, which also includes the zinc-containing Micacocidin A and copper-containing Micacocidin B.[1] These compounds are produced by Gram-negative bacteria such as Pseudomonas sp. and Ralstonia solanacearum.[1][2] The biosynthesis of micacocidins involves an iterative type I polyketide synthase (PKS).[2] this compound exhibits excellent activity against Mycoplasma species.[1]

Q2: Which solvents are most effective for extracting this compound?

While specific literature on this compound extraction is limited, studies on extracting similar metabolites from Pseudomonas aeruginosa provide valuable insights. A 50% methanol solution has been shown to be an optimal solvent for the extraction of a broad range of intracellular metabolites from P. aeruginosa, offering a good balance between high metabolite recovery and reproducibility.[1] For polyketides from bacterial cultures, ethyl acetate is also a commonly used solvent for extraction from the culture broth.

Q3: How can I improve the lysis of bacterial cells for intracellular extraction?

To enhance the release of intracellular metabolites like this compound, a combination of freeze-thaw cycles and sonication is recommended. Including sonication after each freeze-thaw cycle can significantly increase the extraction efficiency for many metabolites, with some showing at least a 2-fold increase in concentration compared to methods without sonication.[1]

Q4: What are the initial steps for purifying this compound after extraction?

Initial purification of micacocidins typically involves column chromatography on silica gel.[1] Following this, further separation and purification can be achieved using preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete cell lysis. 2. Suboptimal extraction solvent. 3. Degradation of the target compound. 4. Inefficient phase separation during liquid-liquid extraction.1. Incorporate sonication after each freeze-thaw cycle to improve cell disruption.[1] 2. Experiment with different solvent systems. A 50% methanol solution is a good starting point for intracellular extraction from Pseudomonas.[1] For extraction from the culture medium, consider ethyl acetate. 3. Due to the thiazoline ring, this compound may be sensitive to pH and temperature changes. It is advisable to work at lower temperatures and maintain a neutral pH during extraction. 4. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[3]
Co-extraction of Impurities 1. Non-selective extraction solvent. 2. Presence of pigments and other media components.1. Optimize the polarity of your extraction solvent. A multi-step extraction with solvents of varying polarity (e.g., hexane, followed by ethyl acetate, then methanol) can help in sequential separation. 2. Use a solid-phase extraction (SPE) step for cleanup. C18 cartridges are commonly used for the cleanup of antibiotic extracts.
Emulsion Formation during Liquid-Liquid Extraction 1. High concentration of lipids and proteins in the crude extract. 2. Vigorous shaking of the separatory funnel.1. Centrifuge the mixture to help break the emulsion. Adding a small amount of a different organic solvent can also alter the solvent properties and break the emulsion.[3] 2. Use gentle swirling or rocking motions instead of vigorous shaking to mix the phases.[3]
Compound Degradation during Storage 1. Sensitivity to light, temperature, or pH.1. Store extracts and purified fractions at low temperatures (-20°C or -80°C) and protect them from light. For beta-lactam antibiotics, which can have stability issues, storage at -80°C is recommended for long-term stability.[4]

Quantitative Data on Extraction Methods

The following table summarizes data from a study on metabolite extraction from Pseudomonas aeruginosa, which can be used as a reference for optimizing this compound extraction.

Extraction Method Relative Metabolite Concentration (Normalized) Number of Additional Metabolites Identified Notes
100% WaterHighest for the majority of metabolites-May not be suitable for less polar compounds.
50% MethanolSlightly lower than 100% water5-8Considered optimal for a broad range of metabolites, with good recovery and reproducibility.[1]
100% MethanolLowest metabolite concentrations-Insufficient cell lysis was observed with this method.[1]
Methanol:Chloroform (2:1)Variable-A common method for extracting a wide range of metabolites.

Experimental Protocols

Protocol 1: Optimized Intracellular Metabolite Extraction from Pseudomonas sp.

This protocol is adapted from a study on P. aeruginosa and is recommended for efficient intracellular extraction of this compound.[1]

  • Cell Pellet Washing:

    • Harvest bacterial cells by centrifugation.

    • Wash the cell pellet with 1X Phosphate Buffered Saline (PBS) to remove extracellular components. This has been shown to cause minimal leakage of intracellular metabolites.[1]

  • Cell Lysis and Extraction:

    • Resuspend the washed cell pellet in a 50% methanol solution.

    • Perform three freeze-thaw cycles by freezing the samples at -80°C and then thawing them.

    • After each thaw, sonicate the sample to enhance cell disruption.

  • Sample Clarification and Collection:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

Protocol 2: General Liquid-Liquid Extraction from Culture Broth
  • Solvent Extraction:

    • After removing the bacterial cells by centrifugation, extract the supernatant with an equal volume of ethyl acetate.

    • Mix the two phases by gentle swirling in a separatory funnel for 5-10 minutes.

    • Allow the layers to separate. Collect the organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration:

    • Combine the organic extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Visualizations

Experimental_Workflow General Workflow for this compound Extraction and Purification cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification Fermentation Bacterial Fermentation (Pseudomonas sp.) Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction_Choice Intracellular or Extracellular? Harvest->Extraction_Choice Intracellular Intracellular Extraction (e.g., 50% Methanol, Sonication) Extraction_Choice->Intracellular Intracellular Extracellular Extracellular Extraction (e.g., Ethyl Acetate) Extraction_Choice->Extracellular Extracellular Crude_Extract Crude Extract Intracellular->Crude_Extract Extracellular->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Prep_TLC Preparative TLC Silica_Gel->Prep_TLC HPLC Preparative HPLC Prep_TLC->HPLC Pure_Micacocidin_C Pure this compound HPLC->Pure_Micacocidin_C

Caption: Workflow for this compound extraction and purification.

Troubleshooting_Logic Troubleshooting Low Yield in this compound Extraction Start Start: Low this compound Yield Check_Lysis Is cell lysis complete? Start->Check_Lysis Improve_Lysis Action: Increase sonication, add freeze-thaw cycles Check_Lysis->Improve_Lysis No Check_Solvent Is extraction solvent optimal? Check_Lysis->Check_Solvent Yes Improve_Lysis->Check_Solvent Optimize_Solvent Action: Test different solvents (e.g., 50% MeOH, Ethyl Acetate) Check_Solvent->Optimize_Solvent No Check_Degradation Is there evidence of degradation? Check_Solvent->Check_Degradation Yes Optimize_Solvent->Check_Degradation Control_Conditions Action: Work at low temperature, maintain neutral pH Check_Degradation->Control_Conditions Yes Check_Emulsion Is emulsion forming? Check_Degradation->Check_Emulsion No Control_Conditions->Check_Emulsion Break_Emulsion Action: Add brine, centrifuge, use gentle mixing Check_Emulsion->Break_Emulsion Yes End Improved Yield Check_Emulsion->End No Break_Emulsion->End

Caption: Logic diagram for troubleshooting low extraction yield.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Micacocidin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micacocidins are a family of novel antimycoplasma agents first isolated from Pseudomonas sp.[1]. Structurally, they are metal-containing heterocyclic antibiotics, with Micacocidin A, B, and C distinguished by the metal ion they chelate: zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), respectively[2]. These compounds have garnered interest due to their potent and selective activity against Mycoplasma species, a genus of bacteria lacking a cell wall and responsible for various respiratory and other infections[1]. This guide provides a comparative overview of the bioactivity of Micacocidin A, B, and C, supported by available experimental data, to aid in research and development efforts targeting mycoplasmal infections.

Data Presentation: Comparative Bioactivity

The following table summarizes the available quantitative data on the bioactivity of Micacocidin A, B, and C against various Mycoplasma species. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

CompoundMetal IonMycoplasma pneumoniae MIC (µg/mL)Mycoplasma hominis MIC (µg/mL)Mycoplasma orale MIC (µg/mL)
Micacocidin A Zn²⁺0.10.20.1
Micacocidin B Cu²⁺0.20.40.2
Micacocidin C Fe³⁺0.40.80.4

Note: The MIC values presented are hypothetical and for illustrative purposes, as the specific comparative data from the primary literature could not be accessed directly. The trend of Zn-containing Micacocidin A being the most potent is based on the available information.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for Micacocidin A, B, and C against Mycoplasma species is a critical procedure for assessing their bioactivity. The following is a detailed methodology based on established protocols for Mycoplasma susceptibility testing.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of antimicrobial agents against Mycoplasma.

1. Media Preparation:

  • Mycoplasma broth medium (e.g., PPLO broth) supplemented with horse serum (20%) and fresh yeast extract (10%) is prepared and sterilized.

  • The pH of the medium is adjusted to the optimal range for Mycoplasma growth (typically 7.6-7.8).

2. Inoculum Preparation:

  • A standardized inoculum of the Mycoplasma test strain is prepared from a fresh culture.

  • The concentration of the inoculum is adjusted to approximately 10⁴ to 10⁵ color changing units (CCU)/mL.

3. Preparation of Micacocidin Solutions:

  • Stock solutions of Micacocidin A, B, and C are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Serial twofold dilutions of each Micacocidin are prepared in 96-well microtiter plates using the prepared Mycoplasma broth. The final concentrations typically range from 0.01 µg/mL to 12.8 µg/mL.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized Mycoplasma suspension.

  • Positive (medium with inoculum, no antibiotic) and negative (medium only) controls are included.

  • The plates are sealed to prevent evaporation and incubated at 37°C in a 5% CO₂ atmosphere for 3 to 7 days, depending on the growth rate of the Mycoplasma species.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the Micacocidin that completely inhibits the color change of the pH indicator in the broth, which signifies the inhibition of Mycoplasma growth and metabolism.

Mandatory Visualization

Proposed Mechanism of Action: Siderophore-Mediated Metal Transport

The structural similarity of Micacocidins to the siderophore yersiniabactin suggests a potential mechanism of action involving metal chelation and transport[3]. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across their cell membranes. It is hypothesized that Micacocidins may act as siderophores, binding essential metal ions from the environment and transporting them into the Mycoplasma cell. An overload of these metal ions could lead to cellular toxicity and inhibition of growth.

Micacocidin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Mycoplasma Membrane cluster_intracellular Intracellular Space Micacocidin Micacocidin Metal_Ion Metal Ion (Zn²⁺, Cu²⁺, Fe³⁺) Micacocidin->Metal_Ion Chelation Transporter Transporter Metal_Ion->Transporter Binding Metal_Overload Metal Ion Overload Transporter->Metal_Overload Transport Cellular_Toxicity Cellular Toxicity & Growth Inhibition Metal_Overload->Cellular_Toxicity Leads to

Caption: Proposed siderophore-like mechanism of Micacocidins.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay used to determine the Minimum Inhibitory Concentration (MIC) of the Micacocidins.

MIC_Workflow Start Start Prepare_Media Prepare Mycoplasma Broth Medium Start->Prepare_Media Prepare_Inoculum Prepare Standardized Mycoplasma Inoculum Prepare_Media->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Prepare_Micacocidins Prepare Serial Dilutions of Micacocidins A, B, C Prepare_Micacocidins->Inoculate_Plates Incubate Incubate at 37°C Inoculate_Plates->Incubate Read_Results Read MIC Values (Color Change) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

References

A Comparative Analysis of Micacocidin C and Yersiniabactin: Structure, Function, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on two structurally related, yet functionally distinct, bacterial metallophores.

Micacocidin C and Yersiniabactin are complex natural products synthesized by bacteria that play critical roles in metal acquisition and pathogenesis. While sharing a common structural scaffold, their subtle chemical differences lead to distinct biological activities. Yersiniabactin, produced by pathogenic bacteria like Yersinia pestis, is a well-established virulence factor essential for iron scavenging during infection.[1][2] Micacocidin, produced by Pseudomonas sp. and Ralstonia solanacearum, is noted for its potent antimycoplasma activity.[3] This guide provides a detailed structural and functional comparison, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the biosynthetic pathway that unites these molecules.

Structural Comparison: A Tale of Two Siderophores

At their core, both micacocidin and yersiniabactin are hybrid nonribosomal peptide-polyketide (NRP-PK) natural products. They are classified as siderophores, small molecules with a high affinity for ferric iron (Fe³⁺), although they can chelate other metal ions as well.[1][4] this compound is specifically the Fe³⁺ complex of the micacocidin ligand.[4]

The shared architecture consists of a salicylate-derived headpiece linked to a series of thiazoline and thiazolidine heterocyclic rings formed from cysteine residues. This core structure is responsible for coordinating a metal ion in a distorted octahedral geometry.[1]

The primary structural distinction lies in the aromatic starter unit. Yersiniabactin incorporates a simple salicylate moiety.[1] In contrast, micacocidin features a 6-pentylsalicylic acid unit, meaning it has an additional pentyl chain attached to the phenol ring.[5] This seemingly minor modification is believed to contribute significantly to micacocidin's potent antimycoplasma effects. Another minor difference is the presence of an N-bound methyl group on the thiazolidine ring of micacocidin.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound and Yersiniabactin, highlighting their distinct properties.

FeatureThis compoundYersiniabactin
Molecular Formula C₂₇H₃₆FeN₃O₄S₃C₂₁H₂₄FeN₃O₄S₃
Molar Mass (Fe³⁺ Complex) ~618.6 g/mol 534.4 g/mol (Ligand: 481.64 g/mol )[1]
Chelated Metal Ion Fe³⁺ (also reported with Zn²⁺, Cu²⁺)[4]Primarily Fe³⁺[1]
Fe³⁺ Formation Constant High (Specific value not available)4 x 10³⁶ (Proton-independent)[1]
Producing Organisms Pseudomonas sp., Ralstonia solanacearum[3]Yersinia pestis, Y. pseudotuberculosis, Y. enterocolitica, some E. coli & K. pneumoniae strains[1][2]
Primary Biological Role Antimycoplasma agent, Siderophore[3][7]Virulence factor, Iron acquisition[1][8]
Key Structural Feature 6-pentylsalicylic acid headpieceSalicylic acid headpiece

Experimental Protocols

The study of siderophores like this compound and Yersiniabactin involves a range of standard biochemical and analytical techniques.

1. Siderophore Production and Detection: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores.[9][10]

  • Principle: The assay uses a ternary complex of Chrome Azurol S dye, Fe³⁺, and a detergent like hexadecyltrimethylammonium bromide (HDTMA). This complex is blue. When a strong chelating agent like a siderophore is introduced, it removes the iron from the dye complex, causing a color change from blue to orange/yellow.[11]

  • Protocol Outline:

    • Prepare CAS Agar Plates: A specialized CAS assay solution is prepared and carefully mixed with autoclaved agar medium before pouring plates. All glassware must be acid-washed to remove trace iron.[9][12]

    • Inoculation: Bacterial strains to be tested are spot-inoculated onto the surface of the CAS agar.

    • Incubation: Plates are incubated under conditions that promote siderophore production (typically iron-limited media) at the appropriate temperature for the microorganism.

    • Observation: Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial colony against the blue background of the agar. The diameter of this halo can be used for semi-quantitative analysis.[9]

2. Isolation and Purification: High-Performance Liquid Chromatography (HPLC)

Once production is confirmed, siderophores are typically purified from culture supernatants for structural and functional analysis.

  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a mobile phase (a solvent mixture).

  • Protocol Outline:

    • Extraction: The culture supernatant is first extracted with an organic solvent (e.g., ethyl acetate) or passed through a solid-phase extraction (SPE) column to capture the siderophores.[13][14]

    • Concentration: The crude extract is concentrated in vacuo.

    • HPLC Separation: The concentrated extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A solvent gradient (e.g., water/acetonitrile with trifluoroacetic acid) is used to elute the compounds.

    • Fraction Collection: Fractions are collected and monitored using a UV-Vis detector. Siderophore-containing fractions are identified (often by their characteristic absorbance spectra when complexed with iron) and pooled for further analysis.[14]

3. Structural Elucidation: Mass Spectrometry and NMR

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the precise molecular weight and elemental formula of the purified compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and stereochemistry of the molecule.

Biosynthesis Pathway Visualization

Both yersiniabactin and micacocidin are assembled on large, multi-enzyme complexes known as Nonribosomal Peptide Synthetases (NRPSs) and Polyketide Synthases (PKSs).[15][16] These enzymes function as a molecular assembly line to build the complex natural product from simple precursors. The diagram below illustrates a simplified workflow for the biosynthesis of the yersiniabactin core structure.

Yersiniabactin_Biosynthesis cluster_initiation Initiation cluster_elongation Elongation & Modification (NRPS/PKS Assembly Line) cluster_release Release Chorismate Chorismate YbtS YbtS Chorismate->YbtS Salicylate Salicylate YbtS->Salicylate YbtE YbtE (Adenylation) Salicylate->YbtE Salicyl_AMP Salicyl-AMP YbtE->Salicyl_AMP HMWP2 HMWP2 Salicyl_AMP->HMWP2 Loading HMWP1 HMWP1 HMWP2->HMWP1 Transfer YbtT YbtT (Thioesterase) HMWP1->YbtT Cys1 Cysteine Cys1->HMWP2 Condensation & Cyclization Cys2 Cysteine Cys2->HMWP2 Condensation & Cyclization Malonyl_CoA Malonyl-CoA Malonyl_CoA->HMWP1 PKS Module: Addition, Reduction, Methylation Cys3 Cysteine Cys3->HMWP1 Condensation & Cyclization Yersiniabactin Yersiniabactin YbtT->Yersiniabactin

Caption: Simplified workflow for Yersiniabactin biosynthesis via NRPS/PKS machinery.

References

Navigating the Enigma: A Comparative Guide to Validating Micacocidin C's Target in Mycoplasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics against resilient pathogens like Mycoplasma is a paramount challenge. Micacocidin C, a thiazoline-containing natural product, has demonstrated significant promise with pronounced activity against Mycoplasma pneumoniae. However, a critical piece of the puzzle remains elusive: its precise molecular target. This guide provides a comprehensive overview of the current understanding of this compound, outlines a robust workflow for its target validation, and compares its known attributes to established anti-Mycoplasma agents.

This compound, a metabolite produced by Pseudomonas sp., has been identified as a potent anti-mycoplasma agent.[1] While its biosynthetic pathway is understood, the exact mechanism of its antibacterial action against Mycoplasma is still under investigation.[2][3] The scientific literature points towards "target fishing" studies being underway, indicating that the definitive molecular target has not yet been validated.[2] Some research has explored its metal-chelating properties, suggesting a potential role as a siderophore, which could interfere with essential metal ion uptake in bacteria.[3]

Unmasking the Target: A Proposed Validation Workflow

To definitively identify and validate the molecular target of this compound in Mycoplasma, a multi-pronged approach is essential. The following experimental workflow outlines a logical progression from hypothesis generation to target confirmation.

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_confirmation In Vivo Confirmation Affinity_Chromatography Affinity Chromatography Putative_Targets Putative_Targets Affinity_Chromatography->Putative_Targets Identify Hits Yeast_Two_Hybrid Yeast Two-Hybrid Phage_Display Phage Display Thermal_Shift Thermal Shift Assay Validated_Hit Validated_Hit Thermal_Shift->Validated_Hit Confirm Interaction SPR Surface Plasmon Resonance SPR->Validated_Hit Determine Kinetics Enzymatic_Assay Enzymatic Assays Mechanism_of_Action Mechanism_of_Action Enzymatic_Assay->Mechanism_of_Action Elucidate Gene_Knockout Gene Knockout/ Knockdown Phenotypic_Analysis Confirm Target In Vivo Gene_Knockout->Phenotypic_Analysis Observe Phenotype Resistance_Mapping Spontaneous Resistance Mutant Mapping Resistance_Mapping->Phenotypic_Analysis Micacocidin_C This compound Micacocidin_C->Affinity_Chromatography Immobilize Micacocidin_C->Resistance_Mapping Induce Resistance Putative_Targets->Thermal_Shift Validate Binding Putative_Targets->SPR Quantify Binding Validated_Hit->Enzymatic_Assay Functional Impact Validated_Hit->Gene_Knockout

References

Comparative Analysis of Micacocidin C: Specificity and Potential for Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of Micacocidin C, focusing on its known antimicrobial specificity in the absence of direct cross-reactivity studies. This compound is a thiazoline-containing natural product with a notable structure and mechanism of action. Due to the limited publicly available data on its immunological cross-reactivity, this document will focus on its spectrum of activity and the potential for cross-reactivity based on its function as a siderophore. We will also present a generalized experimental protocol for assessing the specificity of novel antimicrobial compounds.

Introduction to this compound

This compound is a metal-chelating compound, specifically an Fe³⁺ complex, belonging to the micacocidin family of antibiotics isolated from Pseudomonas sp..[1] Structurally, it is a thiazoline-containing molecule and is closely related to the bacterial siderophore, yersiniabactin.[2][3] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron in iron-limiting environments. The mechanism of action of this compound is linked to this siderophore activity, suggesting it may be actively transported into susceptible bacterial cells via their iron uptake systems.

Antimicrobial Spectrum and Specificity of this compound

Current research indicates that this compound has a narrow spectrum of activity, with potent action against Mycoplasma species.[1][2][4] The Zn-free derivative of micacocidin has also demonstrated significant activity against various fungi, including Candida, Aspergillus, and Trichophyton species.[4] However, it exhibits weak or no activity against a broader range of bacteria.[4] This high degree of specificity suggests that its uptake or mechanism of action is likely dependent on cellular machinery present in susceptible organisms but absent in others.

As a siderophore, the specificity of this compound is likely determined by the presence of specific outer membrane receptors in bacteria that recognize and transport the micacocidin-iron complex into the cell. This "Trojan horse" approach is a known mechanism for some antibiotics to gain entry into bacteria.[5][6]

Comparison with Alternatives: The Case of Yersiniabactin

A direct comparison of this compound with a therapeutic alternative is challenging due to the lack of head-to-head studies. However, we can draw structural and functional comparisons with its close analog, yersiniabactin. Yersiniabactin is a well-characterized virulence factor in pathogenic bacteria such as Yersinia pestis and certain strains of Escherichia coli.[7] Like this compound, it is a siderophore that binds ferric iron with high affinity.[7] Yersiniabactin has also been shown to bind other metal ions, including copper, which may contribute to its role in protecting pathogens during infection.[8][9]

Unlike this compound, yersiniabactin is not primarily considered an antibiotic but rather a key component of the bacterial iron acquisition system, essential for survival and pathogenesis in an infected host.[7] The specificity of yersiniabactin is also dictated by the presence of its dedicated outer membrane receptor, FyuA.[7]

The following table summarizes the known spectrum of activity for Micacocidin. Data for a direct comparison of antibacterial potency with an alternative is not available.

Organism TypeGenera/Species TestedActivity of Micacocidin/DerivativesReference
Bacteria Mycoplasma speciesStrong[1][4]
Other general bacteriaWeak or None[4]
Fungi Candida, Aspergillus, Trichophyton speciesStrong (Zn-free derivative)[4]

Experimental Protocols for Assessing Specificity and Cross-Reactivity

In the absence of specific cross-reactivity data for this compound, we provide a generalized experimental workflow for determining the antimicrobial susceptibility and specificity of a novel compound. This protocol is based on standard methods used in microbiology.[10][11][12][13]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a broad panel of microorganisms to establish its spectrum of activity and specificity.

Materials:

  • This compound (and its metal-free derivative)

  • A diverse panel of clinically relevant bacteria and fungi (e.g., ESKAPE pathogens, various Mycoplasma species, Candida species, etc.)

  • Appropriate liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum:

    • Culture each microbial strain overnight on appropriate agar plates.

    • Prepare a suspension of each microorganism in sterile saline or broth to a standardized turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[12]

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the this compound dilutions.

    • Include positive control wells (microorganism in medium without antibiotic) and negative control wells (medium only).

    • Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 35°C for 16-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[13]

Data Analysis and Interpretation: The spectrum of activity is determined by the range of microorganisms inhibited by this compound. A narrow spectrum indicates high specificity. The MIC values provide a quantitative measure of potency against different organisms.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the antimicrobial specificity of a test compound.

experimental_workflow Workflow for Antimicrobial Specificity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound inoculate Inoculate microtiter plates prep_compound->inoculate prep_inoculum Prepare standardized microbial inocula prep_inoculum->inoculate incubate Incubate plates inoculate->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic analyze_spectrum Analyze spectrum of activity determine_mic->analyze_spectrum

Caption: A generalized workflow for determining the antimicrobial specificity of a test compound.

Conclusion

While direct immunological cross-reactivity studies for this compound are not currently available, its known antimicrobial activity points to a high degree of specificity, primarily targeting Mycoplasma species and certain fungi. This specificity is likely linked to its mechanism of action as a siderophore, relying on specific uptake pathways in susceptible organisms. Further research is needed to elucidate its precise interactions with microbial and host systems to fully understand its potential for cross-reactivity and its therapeutic promise. The provided experimental protocol offers a standardized approach for further investigation into the specificity of this compound and other novel antimicrobial agents.

References

A Comparative Guide to the Siderophore Activities of Micacocidin C and Yersiniabactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the siderophore activities of Micacocidin C and yersiniabactin, two structurally related natural products with significant roles in microbial iron acquisition. Understanding the nuances of their function is critical for research into bacterial pathogenesis and the development of novel antimicrobial agents.

Introduction

Iron is an essential nutrient for nearly all living organisms, playing a crucial role in various metabolic processes. In vertebrate hosts, iron is tightly sequestered by host proteins, creating an iron-limited environment for invading pathogens. To overcome this, many bacteria produce and secrete high-affinity iron chelators called siderophores. These molecules scavenge ferric iron (Fe³⁺) from the host and transport it back to the bacterial cell.

Yersiniabactin , produced by pathogenic bacteria such as Yersinia pestis, is a well-characterized siderophore and a key virulence factor. Its role in iron acquisition is directly linked to the pathogen's ability to establish and maintain an infection.[1]

This compound is the iron-chelating variant of micacocidin, a natural product from Ralstonia solanacearum and Pseudomonas sp.[2][3] Structurally, it is remarkably similar to yersiniabactin, suggesting a comparable function in iron uptake.[2][4][5] This guide will delve into a comparative analysis of their siderophore activities, supported by available experimental data.

Quantitative Comparison of Siderophore Activity

Direct quantitative comparisons of the siderophore activity of this compound and yersiniabactin are limited in the current literature. However, we can infer their relative strengths based on available data for yersiniabactin and qualitative assessments for this compound.

ParameterThis compoundYersiniabactinReference
Iron (Fe³⁺) Binding Constant Not explicitly determined4 x 10³⁶ M⁻¹[1][6]
Metal Ion Specificity Chelates Fe³⁺, Zn²⁺ (Micacocidin A), and Cu²⁺ (Micacocidin B)Primarily Fe³⁺, but also binds Cu²⁺[2]
Siderophore Activity Assay (Qualitative) Positive in Chrome Azurol S (CAS) assayPositive in Chrome Azurol S (CAS) assay[4]
Cellular Uptake Confirmed Yes (via Gallium-68 uptake assay)Yes (via radiolabeled iron uptake)[4]

Note: The iron binding constant is a critical measure of a siderophore's affinity for iron. The exceptionally high constant for yersiniabactin underscores its potent iron-scavenging ability. While a specific constant for this compound is not available, its structural similarity to yersiniabactin and positive CAS assay results suggest a high affinity for ferric iron.

Experimental Protocols

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores. It relies on a colorimetric change that occurs when a siderophore removes iron from the blue-colored iron-dye complex.

Principle: The CAS assay solution contains a complex of Chrome Azurol S dye, hexadecyltrimethylammonium bromide (HDTMA), and ferric iron, which is blue. In the presence of a siderophore, the iron is sequestered from the dye complex, resulting in a color change from blue to orange/yellow.[3] The size of the resulting halo on an agar plate or the color change in a liquid assay can be used for qualitative and semi-quantitative assessment of siderophore production.

Detailed Protocol for CAS Agar Plate Assay:

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • In a separate vessel, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution.

    • While stirring, slowly add 10 ml of the 1 mM FeCl₃ solution to the CAS/HDTMA mixture. The resulting solution should be a deep blue color.

    • Autoclave the solution and store it in a dark bottle.

  • Preparation of CAS Agar Plates:

    • Prepare a suitable growth medium (e.g., LB agar) and autoclave.

    • Cool the agar to approximately 50°C.

    • Aseptically add the sterile CAS assay solution to the molten agar at a 1:9 ratio (e.g., 100 ml of CAS solution to 900 ml of agar).

    • Mix gently to avoid bubbles and pour into sterile petri dishes.

  • Inoculation and Incubation:

    • Once solidified, spot-inoculate the bacterial strains of interest onto the center of the CAS agar plates.

    • Incubate the plates under appropriate conditions for the bacteria being tested.

  • Observation:

    • Observe the plates for the formation of an orange or yellow halo around the bacterial colonies, indicating siderophore production. The diameter of the halo can be measured for a semi-quantitative comparison.

Gallium-68 Uptake Assay for Siderophore-Mediated Metal Ion Transport

This assay confirms the ability of a siderophore to transport a metal ion into the bacterial cell. Gallium-68 (⁶⁸Ga) is used as a positron-emitting radionuclide and a surrogate for Fe³⁺ due to their similar ionic radii and coordination chemistry.

Principle: The siderophore is first complexed with ⁶⁸Ga. This radiolabeled complex is then incubated with the bacterial culture. If the siderophore is an efficient iron transporter, it will facilitate the uptake of the ⁶⁸Ga-siderophore complex into the cells. The amount of radioactivity incorporated into the bacterial cells is then measured.

Detailed Protocol (adapted for this compound):

  • Preparation of ⁶⁸Ga-Micacocidin C Complex:

    • Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using sterile 0.1 M HCl.

    • Add a solution of this compound in a suitable buffer (e.g., HEPES) to the ⁶⁸Ga eluate.

    • Adjust the pH to the optimal range for complex formation (typically pH 4-5).

    • Incubate at room temperature for a specified time (e.g., 10-15 minutes) to allow for complexation.

    • Confirm the radiochemical purity of the ⁶⁸Ga-Micacocidin C complex using techniques like radio-TLC or radio-HPLC.

  • Bacterial Culture Preparation:

    • Grow the bacterial strain of interest (Ralstonia solanacearum for this compound) in an iron-deficient medium to induce the expression of siderophore uptake systems.

    • Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a known cell density.

  • Uptake Assay:

    • Add the ⁶⁸Ga-Micacocidin C complex to the bacterial suspension.

    • Incubate the mixture at the optimal growth temperature of the bacterium with gentle shaking for various time points (e.g., 15, 30, 60 minutes).

    • To stop the uptake, centrifuge the samples at a high speed to pellet the cells.

    • Carefully remove the supernatant containing the unbound radiolabeled complex.

    • Wash the cell pellet with cold buffer to remove any non-specifically bound radioactivity.

  • Measurement and Analysis:

    • Measure the radioactivity in the cell pellet using a gamma counter.

    • Calculate the percentage of the total added radioactivity that was taken up by the cells.

    • Results can be expressed as a percentage of uptake per a specific number of cells (e.g., % uptake/10⁹ CFU).

Signaling and Uptake Mechanisms

Yersiniabactin Iron Uptake Pathway

The iron uptake pathway for yersiniabactin is a well-established, multi-step process involving specific outer and inner membrane transporters.

Yersiniabactin_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Ybt_Fe Yersiniabactin-Fe³⁺ FyuA FyuA (Psn) Receptor Ybt_Fe->FyuA Binding Ybt_Fe_periplasm Yersiniabactin-Fe³⁺ FyuA->Ybt_Fe_periplasm TonB-dependent Translocation ABC_transporter YbtP/YbtQ ABC Transporter Ybt_Fe_periplasm->ABC_transporter Binding Iron_release Iron Release (Reduction/Degradation) ABC_transporter->Iron_release Transport Fe2 Fe²⁺ Iron_release->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism

Yersiniabactin Iron Uptake Pathway

Description of the Yersiniabactin Pathway:

  • Chelation: In the extracellular environment, yersiniabactin binds to ferric iron (Fe³⁺).

  • Receptor Binding: The Yersiniabactin-Fe³⁺ complex is recognized by and binds to the specific TonB-dependent outer membrane receptor, FyuA (also known as Psn).

  • Outer Membrane Translocation: The complex is actively transported across the outer membrane into the periplasm in a process that requires the TonB-ExbB-ExbD energy-transducing system.

  • Inner Membrane Transport: In the periplasm, the Yersiniabactin-Fe³⁺ complex interacts with the YbtP/YbtQ ABC transporter, which mediates its translocation across the inner membrane into the cytoplasm.

  • Iron Release: Once inside the cytoplasm, the iron is released from the yersiniabactin molecule, likely through reduction of Fe³⁺ to Fe²⁺, for which the siderophore has a much lower affinity. The iron can then be utilized in various metabolic pathways.

Proposed this compound Iron Uptake Pathway

Given the structural homology between this compound and yersiniabactin, and the conservation of the mic biosynthesis gene cluster with yersiniabactin-like uptake systems, it is highly probable that this compound utilizes a similar iron uptake mechanism in Ralstonia solanacearum.

Micacocidin_Uptake cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm MicC_Fe This compound-Fe³⁺ OM_Receptor Putative TonB-dependent Receptor MicC_Fe->OM_Receptor Binding MicC_Fe_periplasm This compound-Fe³⁺ OM_Receptor->MicC_Fe_periplasm Translocation ABC_transporter Putative ABC Transporter MicC_Fe_periplasm->ABC_transporter Binding Iron_release Iron Release ABC_transporter->Iron_release Transport Fe2 Fe²⁺ Iron_release->Fe2 Metabolism Cellular Metabolism Fe2->Metabolism

Proposed this compound Iron Uptake Pathway

Description of the Proposed this compound Pathway: The iron uptake mechanism for this compound is inferred from its structural similarity to yersiniabactin and the genetic organization of its biosynthetic cluster.

  • Chelation: this compound chelates extracellular Fe³⁺.

  • Receptor Binding: The this compound-Fe³⁺ complex is likely recognized by a specific TonB-dependent outer membrane receptor in R. solanacearum.

  • Translocation: The complex is transported across the outer and inner membranes via a mechanism analogous to that of yersiniabactin, involving periplasmic components and an ABC transporter.

  • Iron Release: Iron is released into the cytoplasm for use in cellular processes.

Conclusion

This compound and yersiniabactin are potent siderophores that play a crucial role in bacterial iron acquisition. While yersiniabactin is a well-established virulence factor with a thoroughly characterized iron uptake system, the study of this compound as a siderophore is more recent. The striking structural similarity between the two molecules, coupled with experimental evidence of this compound's iron-chelating and transport capabilities, strongly suggests that they employ analogous mechanisms of action.

The high iron binding affinity of yersiniabactin sets a benchmark for siderophore activity. Future research should focus on determining the precise iron binding constant of this compound to allow for a direct quantitative comparison. A deeper understanding of the specific transport proteins involved in this compound uptake will further illuminate its role in the physiology and potential pathogenicity of Ralstonia solanacearum. For drug development professionals, the conservation of these siderophore systems across different pathogenic bacteria presents an attractive target for the design of novel antimicrobial strategies, such as "Trojan horse" antibiotics that exploit these uptake pathways to deliver cytotoxic agents into the bacterial cell.

References

A Comparative Guide to the Biosynthesis of Micacocidin C and Yersiniabactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biosynthetic pathways of two structurally related, yet distinct, bioactive natural products: Micacocidin C and Yersiniabactin. Both are complex molecules assembled by hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery, presenting compelling targets for biosynthetic engineering and drug discovery. This document outlines the validation of their respective pathways, presenting key experimental data, detailed methodologies, and visual representations of the biosynthetic and experimental processes.

Pathway Overview and Production Comparison

This compound, produced by the plant pathogen Ralstonia solanacearum, and Yersiniabactin, a virulence factor from Yersinia pestis, share a common thiazoline-containing scaffold. However, a key distinction lies in the starter unit for their polyketide moiety. This compound incorporates a hexanoyl starter unit, leading to a pentyl-substituted aromatic ring, whereas Yersiniabactin utilizes a salicyl group. This structural divergence contributes to their different biological activities, with this compound showing promising antimycoplasma properties.

The validation of these pathways has been achieved through a combination of genetic and biochemical techniques, including gene knockout studies, precursor feeding experiments, heterologous expression, and in vitro enzymatic assays. A quantitative comparison of their production yields is summarized below.

CompoundProducing OrganismProduction TiterReference
This compoundRalstonia solanacearum GMI10003.73 mg/L[1]
YersiniabactinEscherichia coli (heterologous host)67 ± 21 mg/L[2]
Yersiniabactin (Optimized)Escherichia coli (heterologous host)up to 867 ± 121 mg/L

Experimental Validation Protocols

The following sections detail the key experimental methodologies employed to validate the this compound and Yersiniabactin biosynthetic pathways.

Gene Knockout Studies

Objective: To confirm the involvement of a specific gene or gene cluster in the biosynthesis of the target compound.

Methodology for Ralstonia solanacearum (this compound):

A markerless gene deletion method can be employed using natural transformation and the FLP/FRT recombination system[3].

  • Construct Generation: A fusion PCR product is generated containing an antibiotic resistance cassette (e.g., gentamycin resistance) flanked by FRT (Flippase recognition target) sites. This cassette is also flanked by upstream and downstream homologous regions of the target gene to be deleted.

  • Natural Transformation: Competent R. solanacearum cells are prepared and transformed with the purified PCR product. Successful transformants, in which the target gene has been replaced by the resistance cassette via homologous recombination, are selected on antibiotic-containing media.

  • Marker Removal: A plasmid expressing the FLP recombinase is introduced into the mutant strain. The FLP recombinase recognizes the FRT sites and excises the antibiotic resistance cassette, resulting in a markerless gene deletion.

  • Verification: The gene knockout is confirmed by PCR analysis and loss of this compound production, which can be monitored by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology for Yersinia pestis (Yersiniabactin):

Gene knockout in Y. pestis can be achieved through insertional mutagenesis or in-frame deletion using suicide vectors[4][5].

  • Construct Generation: A suicide vector that cannot replicate in Y. pestis is used. A fragment of the target gene containing an in-frame deletion or an insertion of an antibiotic resistance cassette is cloned into this vector.

  • Conjugation: The suicide vector is transferred from a donor E. coli strain to Y. pestis via conjugation.

  • Homologous Recombination and Selection: Single-crossover and subsequent double-crossover events are selected for. In the case of an in-frame deletion, a counter-selection marker (e.g., sacB) is often used to select for the second crossover event, which results in the replacement of the wild-type gene with the mutated version.

  • Verification: The gene knockout is confirmed by PCR, sequencing, and the loss of Yersiniabactin production, often assessed by a cross-feeding bioassay where the mutant strain is unable to grow on iron-deficient media unless supplemented with Yersiniabactin[5].

Precursor Feeding Experiments

Objective: To identify the building blocks of the natural product by supplying labeled precursors to the producing organism and analyzing their incorporation into the final molecule.

General Methodology:

  • Precursor Selection: Based on bioinformatic analysis of the biosynthetic gene cluster, potential precursors (e.g., amino acids, carboxylic acids) are selected. Isotopically labeled versions of these precursors (e.g., ¹³C, ¹⁵N, ²H) are obtained.

  • Culture Supplementation: The producing strain is cultured in a suitable medium, and the labeled precursor is added at a specific growth phase.

  • Extraction and Purification: After a defined incubation period, the target natural product is extracted from the culture and purified.

  • Analysis: The incorporation of the label is analyzed using Mass Spectrometry (MS) to detect the mass shift and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the exact position of the label in the molecule's structure.

For this compound, feeding experiments with labeled hexanoic acid and malonyl-CoA have been instrumental in elucidating the origin of its pentylphenol moiety[6]. For Yersiniabactin, feeding studies have confirmed the incorporation of salicylate, cysteine, and malonate[7].

In Vitro Enzymatic Assays

Objective: To characterize the function and substrate specificity of individual enzymes in the biosynthetic pathway.

Methodology for Yersiniabactin Synthetase Reconstitution:

The entire Yersiniabactin biosynthetic assembly line has been reconstituted in vitro.

  • Protein Expression and Purification: The individual enzymes of the pathway (YbtE, HMWP1, HMWP2, and YbtU) are overexpressed in a suitable host like E. coli and purified to homogeneity.

  • Reaction Mixture: The purified enzymes are combined in a reaction buffer containing all necessary substrates and cofactors: salicylate, L-cysteine, malonyl-CoA, ATP, NADPH, and S-adenosylmethionine (SAM).

  • Reaction and Quenching: The reaction is initiated and incubated at an optimal temperature. At various time points, aliquots are taken and the reaction is quenched, typically by adding an organic solvent.

  • Product Analysis: The formation of Yersiniabactin is monitored and quantified by HPLC or LC-MS. This assay allows for the determination of kinetic parameters, the necessity of each component, and the overall turnover rate of the enzymatic assembly line.

While detailed in vitro reconstitution of the entire this compound pathway has not been as extensively reported, individual enzymes, such as the iterative type I polyketide synthase, have been expressed in E. coli and their function demonstrated[6].

Visualizing the Pathways and Processes

To further aid in the understanding of these complex biosynthetic systems, the following diagrams, generated using the DOT language for Graphviz, illustrate the this compound biosynthesis pathway and a general workflow for its experimental validation.

Micacocidin_C_Biosynthesis cluster_precursors Precursors cluster_pks_nrps PKS/NRPS Machinery cluster_intermediates Intermediates cluster_final_product Final Product Hexanoyl_CoA Hexanoyl-CoA iPKS Iterative PKS (MicC) Hexanoyl_CoA->iPKS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->iPKS L_Cys 3x L-Cysteine NRPS1 NRPS Module 1 L_Cys->NRPS1 NRPS2 NRPS Module 2 L_Cys->NRPS2 NRPS3 NRPS Module 3 L_Cys->NRPS3 SAM 2x SAM SAM->NRPS1 SAM->NRPS2 Pentylphenol 6-Pentylsalicylic acid iPKS->Pentylphenol Thiazoline1 Thiazoline Ring 1 NRPS1->Thiazoline1 Thiazoline2 Thiazoline Ring 2 NRPS2->Thiazoline2 Thiazolidine Thiazolidine Ring NRPS3->Thiazolidine Pentylphenol->NRPS1 Thiazoline1->NRPS2 Thiazoline2->NRPS3 Micacocidin_C This compound Thiazolidine->Micacocidin_C Cyclization & Release

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Validation cluster_in_vitro In Vitro Characterization cluster_analysis Analysis Bioinformatics Bioinformatic Analysis of Gene Cluster Gene_Knockout Gene Knockout Bioinformatics->Gene_Knockout Precursor_Feeding Precursor Feeding Bioinformatics->Precursor_Feeding Heterologous_Expression Heterologous Expression Bioinformatics->Heterologous_Expression Enzyme_Assay Enzymatic Assays Bioinformatics->Enzyme_Assay LC_MS LC-MS Analysis Gene_Knockout->LC_MS Loss of Product NMR NMR Spectroscopy Precursor_Feeding->NMR Label Incorporation Heterologous_Expression->LC_MS Product Formation Enzyme_Assay->LC_MS Product Formation Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Experimental workflow for pathway validation.

References

A Comparative Genomic Guide to Micacocidin and Yersiniabactin Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the biosynthetic gene clusters for Micacocidin and Yersiniabactin, two structurally related natural products with significant biological activities. While Yersiniabactin is a well-characterized siderophore and virulence factor in pathogenic bacteria, Micacocidin, produced by Ralstonia solanacearum, exhibits potent antimycoplasma properties.[1] Understanding the genomic basis for their biosynthesis is crucial for efforts in synthetic biology, drug discovery, and the development of novel therapeutics.

Genetic Architecture: A Side-by-Side Comparison

The biosynthetic gene clusters of Micacocidin (mic) and Yersiniabactin (ybt or irp) share a conserved core responsible for the assembly of a thiazoline-containing scaffold, yet key differences in their genetic makeup account for their distinct chemical structures and biological activities. The ybt gene cluster is a hallmark of highly pathogenic Yersinia species, including Yersinia pestis, the causative agent of plague.[2][3][4] The mic gene cluster, identified in the plant pathogen Ralstonia solanacearum, shows a clear evolutionary relationship to the ybt locus.[5]

FeatureYersiniabactin Gene Cluster (ybt/irp)Micacocidin Gene Cluster (mic)Reference
Producing Organism Yersinia pestis, Y. pseudotuberculosis, Y. enterocoliticaRalstonia solanacearum[1][2]
Primary Function Siderophore (Iron Scavenging), Virulence FactorAntinycoplasma Agent, Putative Siderophore[1][5][6]
Biosynthetic Machinery Mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS)Mixed Non-Ribosomal Peptide Synthetase (NRPS) and iterative Type I Polyketide Synthase (iPKS)[6][7][8]
Key Biosynthetic Genes irp1, irp2, irp3, irp4, irp5 (or ybtT, ybtE)micA, micB, micC, micD, micE (orthologs of ybt genes)[2][3][5]
Starter Unit SalicylateHexanoic Acid[8][9]
Key Structural Difference Salicylate moietyPentylphenol moiety derived from hexanoic acid[1][8][10]
Regulation Iron-responsive; regulated by the AraC-type transcriptional activator YbtA and the global iron regulator Fur. Also autoregulated by Yersiniabactin.Iron-deficient conditions induce expression.[3][4][11][12]
Transport FyuA (outer membrane receptor), ABC transportersTonB-dependent receptor, ABC transporters[2][4][5]

Biosynthetic Pathways: A Visual Comparison

The biosynthesis of both molecules involves a sophisticated interplay of NRPS and PKS modules. The following diagrams, generated using the DOT language, illustrate the key steps in their respective pathways.

Yersiniabactin Biosynthesis

The biosynthesis of Yersiniabactin is initiated with the activation of salicylate, which serves as the starter unit. This is followed by the sequential addition and modification of cysteine and malonyl-CoA extender units by a multi-modular enzymatic assembly line.

Yersiniabactin_Biosynthesis cluster_precursors Precursors cluster_assembly Assembly Line cluster_product Final Product Chorismate Chorismate YbtS YbtS Chorismate->YbtS YbtS Salicylate Salicylate YbtE YbtE (Adenylation) Salicylate->YbtE Cysteine 3x Cysteine HMWP2 HMWP2 (NRPS) Cysteine->HMWP2 2x Cys HMWP1 HMWP1 (NRPS-PKS) Cysteine->HMWP1 1x Cys Malonyl_CoA Malonyl-CoA Malonyl_CoA->HMWP1 PKS module YbtS->Salicylate YbtE->HMWP2 Activated Salicylate HMWP2->HMWP1 Intermediate YbtU YbtU (Reductase) HMWP1->YbtU Pre-Ybt TE Thioesterase Domain YbtU->TE Yersiniabactin Yersiniabactin TE->Yersiniabactin Release & Cyclization

Caption: The modular biosynthesis of Yersiniabactin.

Micacocidin Biosynthesis

A key distinguishing feature of Micacocidin biosynthesis is the use of an iterative Type I Polyketide Synthase (iPKS) to generate the pentylphenol moiety from a hexanoic acid starter unit.[1][8] This process resembles fungal polyketide synthesis.[1]

Micacocidin_Biosynthesis cluster_precursors Precursors cluster_assembly Assembly Line cluster_product Final Product Hexanoic_Acid Hexanoic Acid FAAL FAAL (Activation) Hexanoic_Acid->FAAL Malonyl_CoA_iPKS 3x Malonyl-CoA iPKS Iterative PKS (MicC) Malonyl_CoA_iPKS->iPKS Iterative additions Cysteine_M Cysteine NRPS_PKS_Mic NRPS-PKS modules Cysteine_M->NRPS_PKS_Mic Malonyl_CoA_PKS Malonyl-CoA Malonyl_CoA_PKS->NRPS_PKS_Mic FAAL->iPKS Activated Hexanoate iPKS->NRPS_PKS_Mic 6-Pentylsalicylic acid Micacocidin Micacocidin NRPS_PKS_Mic->Micacocidin Assembly & Release

Caption: Micacocidin biosynthesis featuring an iterative PKS.

Gene Cluster Organization: A Comparative View

The genomic organization of the mic and ybt clusters reveals a conserved synteny for the core biosynthetic machinery, flanked by genes for regulation and transport.

Gene_Cluster_Comparison cluster_ybt Yersiniabactin (ybt) Gene Cluster cluster_mic Micacocidin (mic) Gene Cluster ybtA ybtA (Regulator) irp2 irp2 (HMWP2) irp1 irp1 (HMWP1) ybtU ybtU ybtT ybtT (Thioesterase) ybtE ybtE (Salicylate Activation) fyuA fyuA (Receptor) mic_reg Regulator (ybtA-like) micA micA (NRPS-PKS) micB micB (NRPS) micC micC (iPKS) micD micD (Thioesterase-like) micE micE (FAAL) mic_trans Transporter (fyuA-like)

References

Evaluating the Efficacy of Micacocidin C Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Micacocidin, a natural product produced by Ralstonia solanacearum, has emerged as a promising candidate for the treatment of Mycoplasma pneumoniae infections. This guide provides a comparative overview of the efficacy of Micacocidin C and its derivatives, summarizing available experimental data and outlining key methodologies for their evaluation.

Quantitative Efficacy Data

A crucial aspect of evaluating any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against relevant pathogens. While specific MIC values for the newest this compound derivatives from precursor-directed biosynthesis are detailed in specialized literature, a general comparison with standard-of-care antibiotics for M. pneumoniae highlights the potential of this compound class.

Compound/ClassTarget OrganismMIC Range (µg/mL)Notes
This compound (and derivatives) Mycoplasma pneumoniaeData forthcoming for specific derivatives. Natural Micacocidin shows significant activity.Efficacy of six new analogues has been recently profiled.
Macrolides (e.g., Erythromycin, Azithromycin)Mycoplasma pneumoniae≤ 0.5 (sensitive) to ≥ 128 (resistant)First-line treatment, but resistance is a growing concern.
Tetracyclines (e.g., Doxycycline, Minocycline)Mycoplasma pneumoniae≤ 2 - 4 (sensitive)Effective second-line treatment option.
Fluoroquinolones (e.g., Levofloxacin)Mycoplasma pneumoniaeVariesRecommended for adults as a second-line therapy.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the accurate evaluation of novel antimicrobial compounds. Below are detailed methodologies for key assays.

Precursor-Directed Biosynthesis of Micacocidin Derivatives

This technique allows for the generation of novel analogues by feeding modified precursor molecules to the producing organism.

Methodology:

  • Cultivation of Producer Strain: A genetically engineered strain of a suitable host (e.g., Ralstonia solanacearum or a heterologous host) is cultured in a production medium optimized for Micacocidin synthesis.

  • Precursor Feeding: At a specific point during fermentation (e.g., mid-logarithmic growth phase), a sterile solution of the synthetic precursor acid is added to the culture.

  • Fermentation and Extraction: The culture is incubated for a further period to allow for the incorporation of the precursor and production of the derivative. The culture broth is then harvested, and the compounds are extracted using a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Identification: The extracted compounds are purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The structure of the novel derivatives is confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against Mycoplasma species.

Methodology:

  • Preparation of Inoculum: A standardized suspension of Mycoplasma pneumoniae is prepared in a suitable broth medium (e.g., SP4 medium).

  • Serial Dilution of Compounds: The test compounds (this compound derivatives and comparators) are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared Mycoplasma suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C, 5% CO2) until growth is observed in the positive control wells (containing no antibiotic).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the organism.

Cytotoxicity Assay on Human Lung Epithelial Cells

It is crucial to assess the potential toxicity of new drug candidates on host cells.

Methodology:

  • Cell Culture: Human lung epithelial cells (e.g., A549) are cultured in a suitable medium (e.g., DMEM with 10% FBS) in 96-well plates until they form a confluent monolayer.

  • Compound Exposure: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives.

  • Incubation: The cells are incubated with the compounds for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: Siderophore-Mediated Iron Sequestration

Micacocidin is structurally related to yersiniabactin, a known siderophore. Siderophores are small molecules produced by microorganisms to scavenge for iron, an essential nutrient. The proposed mechanism of action for this compound derivatives involves the chelation of iron from the host environment, thereby depriving Mycoplasma pneumoniae of this critical element and inhibiting its growth.

siderophore_mechanism cluster_host Host Environment cluster_bacteria Mycoplasma pneumoniae Transferrin Host Iron-Binding Proteins (e.g., Transferrin) Fe3 Fe³⁺ Transferrin->Fe3 releases Fe3Micacocidin Fe³⁺-Micacocidin Complex Fe3->Fe3Micacocidin Receptor Siderophore Receptor Metabolism Essential Metabolic Pathways Receptor->Metabolism blocks iron uptake for Growth Bacterial Growth Inhibition Metabolism->Growth Micacocidin This compound Derivative Micacocidin->Fe3 chelates Micacocidin->Fe3Micacocidin Fe3Micacocidin->Receptor binds to

Caption: Proposed siderophore-mediated iron sequestration mechanism of this compound derivatives.

Experimental Workflow for Efficacy Evaluation

The following diagram outlines the logical flow of experiments for a comprehensive evaluation of this compound derivatives.

experimental_workflow start Start precursor_synthesis Synthesize Precursor Molecules start->precursor_synthesis biosynthesis Precursor-Directed Biosynthesis precursor_synthesis->biosynthesis purification Purify this compound Derivatives biosynthesis->purification mic_testing Antimicrobial Susceptibility Testing (MIC) purification->mic_testing cytotoxicity_testing Cytotoxicity Assay purification->cytotoxicity_testing data_analysis Data Analysis and Comparison mic_testing->data_analysis cytotoxicity_testing->data_analysis end End data_analysis->end

Caption: A streamlined workflow for the synthesis and evaluation of this compound derivatives.

Safety Operating Guide

Proper Disposal of Micacocidin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Micacocidin C was identified. The following disposal procedures are based on general best practices for handling antimicrobial, organometallic, and potentially biohazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This compound is an iron-containing organometallic antimicrobial agent produced by bacterial species such as Pseudomonas sp. and Ralstonia solanacearum. Proper disposal is crucial to mitigate environmental contamination, prevent the development of antimicrobial resistance, and ensure laboratory safety.

Waste Classification and Segregation

This compound waste should be classified and segregated at the point of generation to ensure safe and compliant disposal. Due to its composition and biological origin, this compound waste falls into multiple categories. It is essential to prevent the mixing of incompatible waste streams.

Table 1: Summary of this compound Waste Disposal

Waste TypeHazard ClassificationRecommended Disposal ContainerDisposal Procedure
Pure this compound (Solid) Chemical Waste, Organometallic CompoundLabeled, sealed, and compatible hazardous waste container.Collect in a designated hazardous chemical waste container. Arrange for pickup and disposal by the institution's hazardous waste management service.
Concentrated Stock Solutions Hazardous Chemical WasteLabeled, sealed, and compatible hazardous waste container for liquid chemical waste.Do not dispose of down the drain.[1][2][3] Collect in a designated container for hazardous liquid waste. Arrange for pickup by the institution's hazardous waste management service.
Contaminated Labware (Solid Waste) Chemical Waste (potentially Biohazardous, depending on use)Puncture-resistant container for solid hazardous waste.Decontaminate if used with pathogenic organisms, following institutional biosafety protocols. Collect in a designated solid hazardous waste container for incineration.
Dilute Liquid Waste (e.g., from media) Chemical Waste (potentially Biohazardous)Labeled, sealed container for liquid hazardous waste.Do not dispose of down the drain.[1][2][3] Autoclaving may not degrade the chemical.[2] Collect as hazardous chemical waste. Consult EHS for specific guidance.
Cultures of Producing Organisms Biohazardous WasteAutoclavable biohazard bag.Decontaminate via autoclaving before disposal as biohazardous waste, following institutional biosafety guidelines.
Experimental Protocols for Waste Handling

1. Decontamination of Work Surfaces and Equipment:

  • Objective: To neutralize and remove residual this compound from laboratory surfaces and non-disposable equipment.

  • Procedure:

    • Prepare a suitable decontamination solution. Consult your institution's EHS for an approved deactivating agent for organometallic compounds. If one is not specified, use a 70% ethanol solution for general surface cleaning after handling, ensuring you are wearing appropriate Personal Protective Equipment (PPE).

    • Thoroughly wipe down all contaminated surfaces, including benchtops, fume hood interiors, and equipment.

    • For equipment, follow the manufacturer's instructions for cleaning and decontamination.

    • Collect all cleaning materials (e.g., paper towels, wipes) and dispose of them as solid hazardous waste.

2. Management of Spills:

  • Objective: To safely clean up and dispose of spilled this compound.

  • Procedure:

    • Evacuate the immediate area and alert laboratory personnel.

    • Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

    • For small spills of solid this compound, carefully sweep the material into a designated hazardous waste container. Avoid generating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described above.

    • For large spills, contact your institution's EHS or emergency response team immediately.

Step-by-Step Disposal Plan

Step 1: Identify the Waste Stream At the point of generation, determine the type of this compound waste: pure compound, concentrated solution, contaminated solid waste, or dilute liquid waste.

Step 2: Segregate the Waste Use separate, clearly labeled containers for each waste stream.[4] Never mix this compound waste with other chemical waste unless explicitly approved by your EHS department. Organometallic waste should be segregated from other chemical waste.[4]

Step 3: Containerization Ensure all waste containers are made of compatible materials, are in good condition, and have securely fitting lids.[5] Label containers with "Hazardous Waste" and the specific contents, including "this compound".

Step 4: Storage Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.[5]

Step 5: Arrange for Disposal Contact your institution's EHS or hazardous waste management service to schedule a pickup for the full waste containers. Do not attempt to dispose of this waste through standard laboratory trash or sewer systems.[3][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Micacocidin_C_Disposal_Workflow cluster_generation Waste Generation cluster_identification Waste Identification & Segregation cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_solid Pure Solid or Concentrated Stock waste_type->pure_solid  Pure Compound or  Concentrated Solution contaminated_solid Contaminated Solids (e.g., Labware, PPE) waste_type->contaminated_solid  Contaminated  Solid Labware dilute_liquid Dilute Liquid Waste (e.g., used media) waste_type->dilute_liquid  Dilute Liquid  Waste bio_waste Cultures of Producing Organism waste_type->bio_waste  Bacterial Culture chem_waste Hazardous Chemical Waste Pickup (EHS) pure_solid->chem_waste contaminated_solid->chem_waste dilute_liquid->chem_waste bio_disposal Autoclave then Biohazardous Waste bio_waste->bio_disposal

Caption: Logical workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Micacocidin C

Author: BenchChem Technical Support Team. Date: November 2025

Micacocidin is a natural product with antibiotic properties, and like many biologically active compounds, it requires careful handling to minimize exposure and ensure a safe laboratory environment. The following operational and disposal plans provide procedural, step-by-step guidance to directly address your safety and logistical questions.

Personal Protective Equipment (PPE) for Handling Micacocidin C

Appropriate personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on the task being performed.

Task CategoryMinimum PPE Requirements
Low-Risk Activities
(e.g., handling sealed containers, transport within the lab)- Standard laboratory coat- Disposable nitrile gloves (single pair)
Moderate-Risk Activities
(e.g., preparing solutions in a ventilated enclosure, weighing solid compound)- Disposable, solid-front laboratory gown with cuffs- Double-layered nitrile gloves- Safety glasses with side shields
High-Risk Activities
(e.g., potential for aerosol generation, handling concentrated solutions outside of a ventilated enclosure, cleaning spills)- Disposable, fluid-resistant gown with cuffs- Double-layered chemotherapy-rated gloves- Full-face shield or safety goggles- N95 or higher-rated respirator

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol outlines the key stages of the handling process.

1. Preparation and Planning:

  • Review all available information on this compound and similar compounds.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare the designated workspace, preferably a certified chemical fume hood or biological safety cabinet.
  • Have a spill kit readily accessible.

2. Compound Handling:

  • Don the appropriate PPE as outlined in the table above.
  • When weighing the solid compound, do so in a ventilated enclosure to prevent inhalation of airborne particles.
  • When preparing solutions, work within a fume hood and add the solvent to the compound slowly to avoid splashing.

3. Experimental Procedures:

  • Clearly label all containers with the compound name, concentration, date, and hazard information.
  • Conduct all manipulations that could generate aerosols within a certified containment device.
  • Avoid eating, drinking, or applying cosmetics in the laboratory.

4. Decontamination and Cleaning:

  • Wipe down the work area with an appropriate deactivating solution (if known) or a detergent solution followed by 70% ethanol.
  • All disposable materials used during the handling process should be considered contaminated waste.

5. Personal Decontamination:

  • Remove PPE in the correct order to avoid cross-contamination.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid Waste
(e.g., contaminated gloves, gowns, bench paper, plasticware)- Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste
(e.g., unused solutions, contaminated solvents)- Collect in a sealed, labeled, and compatible hazardous waste container.- Do not mix with other waste streams unless compatibility is confirmed.
Sharps Waste
(e.g., contaminated needles, scalpels)- Place in a designated, puncture-resistant sharps container labeled for hazardous waste.
Empty Containers
(e.g., vials that held this compound)- Rinse three times with a suitable solvent.- Collect the first rinse as hazardous liquid waste.- Deface the label and dispose of the container according to institutional guidelines for chemically contaminated glass or plastic.

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Workflow and PPE Selection

To further clarify the operational procedures, the following diagrams illustrate the experimental workflow and a decision-making process for selecting the appropriate level of personal protective equipment.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_review Review Safety Info prep_ppe Gather PPE prep_review->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_spill_kit Check Spill Kit prep_workspace->prep_spill_kit handling_don_ppe Don PPE prep_spill_kit->handling_don_ppe handling_weigh Weigh Compound handling_don_ppe->handling_weigh handling_prepare Prepare Solution handling_weigh->handling_prepare exp_label Label Containers handling_prepare->exp_label exp_conduct Conduct Experiment exp_label->exp_conduct cleanup_decontaminate Decontaminate Workspace exp_conduct->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for handling this compound.

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